Methyl 2-methyl-3-oxohexanoate
Description
Properties
IUPAC Name |
methyl 2-methyl-3-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-5-7(9)6(2)8(10)11-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHHRAFOJRISDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-methyl-3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-3-oxohexanoate (CAS Number: 120040-67-7) is a β-keto ester of significant interest in synthetic organic chemistry. Its structure, featuring a ketone and an ester functional group with a methyl substitution on the α-carbon, makes it a versatile building block for the synthesis of more complex molecules. β-keto esters are widely recognized as crucial intermediates in the production of pharmaceuticals and agrochemicals[1][2]. The presence of the α-methyl group can also impart unique properties to the parent molecule, a concept of growing importance in medicinal chemistry[3]. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 2-methyl-3-oxohexanoate, with a focus on its utility in research and development.
Chemical Properties and Structure
Methyl 2-methyl-3-oxohexanoate is a derivative of hexanoic acid. The key structural features are a methyl ester at one end, a ketone at the 3-position, and a methyl group at the 2-position (the α-carbon). This arrangement of functional groups is pivotal to its chemical reactivity.
| Property | Value | Source |
| CAS Number | 120040-67-7 | [4] |
| Molecular Formula | C8H14O3 | [4] |
| Molecular Weight | 158.19 g/mol | [4] |
| IUPAC Name | methyl 2-methyl-3-oxohexanoate | [5] |
| Synonyms | 2-methyl-3-oxo-hexanoic acid methyl ester | [4] |
The presence of the acidic α-hydrogen, situated between the two carbonyl groups, is a hallmark of β-keto esters[6]. However, in Methyl 2-methyl-3-oxohexanoate, this position is substituted with a methyl group, which will influence its reactivity in enolate-based reactions.
Synthesis of Methyl 2-methyl-3-oxohexanoate
The primary synthetic route to Methyl 2-methyl-3-oxohexanoate is through the α-alkylation of a precursor β-keto ester, Methyl 3-oxohexanoate.
Conceptual Synthesis Workflow
The synthesis can be visualized as a two-step process, starting from a Claisen condensation to form the initial β-keto ester, followed by an alkylation step.
Detailed Synthetic Protocol
A documented method for the synthesis of Methyl 2-methyl-3-oxohexanoate involves the methylation of Methyl 3-oxohexanoate[4].
Reaction:
Methyl 3-oxohexanoate + Iodomethane --(NaH, 1,2-dimethoxyethane)--> Methyl 2-methyl-3-oxohexanoate
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (NaH) in 1,2-dimethoxyethane.
-
Enolate Formation: To this suspension, add a solution of Methyl 3-oxohexanoate in 1,2-dimethoxyethane dropwise at room temperature. The formation of the enolate is an exothermic reaction and should be controlled.
-
Alkylation: After the addition is complete, add iodomethane to the reaction mixture.
-
Reaction Completion: The reaction mixture is stirred at ambient temperature for approximately 3 hours to ensure complete alkylation.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-methyl-3-oxohexanoate.
This method is an example of the broader utility of β-keto esters in C-C bond formation through the generation of a nucleophilic enolate[7].
Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methoxy group protons (-OCH₃) would appear as a singlet. The protons of the ethyl group (-CH₂CH₃) would show a triplet and a quartet. The methyl group at the α-position (-CH(CH₃)C=O) would be a doublet, and the adjacent proton would be a quartet.
-
¹³C NMR: The carbon NMR spectrum would be characterized by signals for the two carbonyl carbons (ester and ketone) in the range of 190-215 ppm[3][8]. The carbons of the methyl, ethyl, and methoxy groups would appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of a β-keto ester typically shows strong absorption bands for the two carbonyl groups[6]. For Methyl 2-methyl-3-oxohexanoate, one would expect:
-
Ester C=O stretch: around 1735-1750 cm⁻¹
-
Ketone C=O stretch: around 1715 cm⁻¹[9]
-
C-O stretch: a strong and broad peak in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of β-keto esters is often characterized by fragmentation patterns involving cleavages alpha to the carbonyl groups and McLafferty rearrangements[10]. For Methyl 2-methyl-3-oxohexanoate, key fragments would likely arise from the loss of the methoxy group, the ethyl group, and other characteristic cleavages.
Potential Applications in Drug Discovery and Development
β-Keto esters are valuable precursors in the synthesis of a wide array of heterocyclic and carbocyclic compounds, which form the core of many pharmaceutical agents[11]. The introduction of a methyl group at the α-position of a β-keto ester can have profound effects on the biological activity and pharmacokinetic properties of the resulting molecules.
The "Magic Methyl" Effect
In medicinal chemistry, the addition of a methyl group to a lead compound can sometimes lead to a significant improvement in its biological activity, a phenomenon often referred to as the "magic methyl" effect[3]. This can be due to several factors, including:
-
Increased Lipophilicity: The methyl group can enhance the compound's ability to cross cell membranes.
-
Improved Metabolic Stability: The methyl group can block sites of metabolic oxidation, increasing the compound's half-life.
-
Enhanced Binding Affinity: The methyl group can provide additional hydrophobic interactions with the target protein.
Scaffold for Bioactive Molecules
Methyl 2-methyl-3-oxohexanoate can serve as a starting material for the synthesis of various pharmacologically active scaffolds. For instance, β-keto esters are known to be precursors for:
-
Pyrimidines and Pyridines: Important classes of compounds with a wide range of biological activities.
-
Pyrroles and other Heterocycles: Core structures in many natural products and synthetic drugs.
-
Novel Carboxylic Acids: Through hydrolysis and further modification.
Recent studies have also explored the antibacterial activity of β-keto ester derivatives, suggesting their potential as novel antimicrobial agents[12].
Safety and Handling
As with any chemical, Methyl 2-methyl-3-oxohexanoate should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, general guidelines for handling β-keto esters should be followed.
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[13].
-
Hazards of Related Compounds: The related compound, Methyl 3-oxohexanoate, is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5]. It is prudent to assume that Methyl 2-methyl-3-oxohexanoate may have similar hazards.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
Methyl 2-methyl-3-oxohexanoate is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis via the alkylation of Methyl 3-oxohexanoate is a straightforward and well-established chemical transformation. While specific data on its properties and applications are limited, its structural features as an α-methyl β-keto ester suggest significant potential as a building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The principles of the "magic methyl" effect further underscore its potential utility in the development of novel therapeutic agents. Further research into the reactivity and biological activity of this compound and its derivatives is warranted.
References
Sources
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- 2. nbinno.com [nbinno.com]
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- 4. Hexanoic acid, 2-methyl-3-oxo-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 3-oxohexanoate | C7H12O3 | CID 121700 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.es [fishersci.es]
Methyl 2-methyl-3-oxohexanoate: Structural Dynamics and Synthetic Utility in Heterocyclic Chemistry
[1]
Executive Summary
Methyl 2-methyl-3-oxohexanoate (CAS: 120040-67-7) represents a critical subclass of
Structural Analysis and Stereochemistry
Molecular Architecture
The core structure of methyl 2-methyl-3-oxohexanoate consists of a six-carbon hexanoate backbone interrupted by a ketone functionality at C3 and an ester linkage at C1. The defining feature is the methylation at C2, which creates a stereocenter and sterically influences the reactivity of the adjacent carbonyls.
Key Structural Parameters:
-
Molecular Formula:
[1][3] -
Molecular Weight: 158.20 g/mol [1]
-
Chiral Center: C2 (Carbon between the two carbonyls)
-
SMILES: CCCC(=O)C(C)C(=O)OC
Keto-Enol Tautomerism
As a
-
Keto Form: Thermodynamically favored in polar aprotic solvents.[1] Features a chiral C2 center.[1]
-
Enol Form: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl oxygen, forming a pseudo-six-membered ring. The C2-methyl group forces the backbone into a specific conformation to minimize 1,3-allylic strain.
Diagram 1: Tautomeric Equilibrium The following diagram illustrates the proton transfer and electronic redistribution driving the equilibrium.[1]
Caption: Dynamic equilibrium between the keto form (dominant in polar solvents) and the H-bonded enol form.[4][6]
Synthesis and Production Protocols
Validated Synthetic Route: C-Alkylation
The most robust method for synthesizing methyl 2-methyl-3-oxohexanoate is the regiospecific C-methylation of methyl 3-oxohexanoate. This approach utilizes the high acidity of the C2 protons (
Reagents:
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) or Potassium Carbonate (
) for milder conditions.[1] -
Electrophile: Methyl Iodide (MeI).[1]
-
Solvent: 1,2-Dimethoxyethane (DME) or Tetrahydrofuran (THF), anhydrous.[1]
Step-by-Step Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry.
-
Enolate Formation:
-
Charge a flame-dried reaction flask with NaH (1.1 equiv) under argon.
-
Add anhydrous DME (0.5 M concentration relative to substrate).[1] Cool to 0°C.[1]
-
Dropwise add Methyl 3-oxohexanoate (1.0 equiv) over 20 minutes.[1] Evolution of
gas will be observed.[1] -
Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the sodium enolate).
-
-
Alkylation:
-
Add Methyl Iodide (1.2 equiv) dropwise to the enolate solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC (or GC-MS) for the disappearance of the starting material.[1]
-
-
Quench and Isolation:
-
Purification:
-
Purify the crude oil via vacuum distillation (bp approx. 80-90°C at reduced pressure) or flash column chromatography (Hexanes/EtOAc gradient).[1]
-
Diagram 2: Synthesis Workflow
Caption: C-Alkylation pathway using Sodium Hydride and Methyl Iodide in DME.
Reactivity & Applications in Drug Discovery[4][9]
Heterocycle Synthesis (The "Core" Utility)
The primary value of methyl 2-methyl-3-oxohexanoate lies in its ability to condense with binucleophiles to form substituted heterocycles. The C2-methyl group is retained in the final structure, providing a handle for structure-activity relationship (SAR) studies.
A. Pyrazole Formation
Reaction with hydrazines yields 4-methyl-5-propyl-pyrazol-3-ols (or their tautomers).[1]
-
Mechanism: Initial attack of the hydrazine nitrogen on the ketone (C3), followed by cyclization onto the ester (C1).
-
Significance: Pyrazoles are ubiquitous pharmacophores in anti-inflammatory (e.g., Celecoxib) and kinase inhibitor drugs.[1]
B. Pyrimidine Formation
Condensation with amidines or urea yields 5-methyl-6-propyl-pyrimidin-4-ols.[1]
-
Mechanism: Similar condensation pathway; the C2-methyl group ends up at the 5-position of the pyrimidine ring, a critical position for metabolic stability (blocking oxidation).
Table 1: Comparative Reactivity Profile
| Reactant | Product Class | Key Structural Feature | Application |
| Hydrazine ( | Pyrazolone / Hydroxypyrazole | 4-Methyl substitution | NSAIDs, Agrochemicals |
| Methylhydrazine | N-Methyl Pyrazole | Regioisomeric mixture (N1 vs N2) | Kinase Inhibitors |
| Acetamidine | Pyrimidine | 2,5-Dimethyl-6-propyl core | Antivirals, Antibiotics |
| Hydroxylamine | Isoxazole | 4-Methyl-5-propyl-isoxazole | Beta-lactamase inhibitors |
Diagram 3: Heterocycle Formation Pathways
Caption: Divergent synthesis of Pyrazoles and Pyrimidines from the core scaffold.
Analytical Characterization (Trustworthiness)[1]
To validate the identity of the synthesized compound, compare experimental data against these expected spectral signatures.
Nuclear Magnetic Resonance ( NMR)
Solvent:
-
12.0 ppm (s, <1H): Enol -OH (intensity depends on solvent polarity; low in
).[1] -
3.73 ppm (s, 3H): Ester methoxy group (
).[1] - 3.55 ppm (q, 1H, J=7 Hz): C2 proton (Keto form).[1] This signal is diagnostic; it integrates to <1H if significant enol is present.[1]
- 2.50 ppm (t, 2H): C4 methylene protons (adjacent to ketone).[1]
- 1.35 ppm (d, 3H, J=7 Hz): C2-Methyl group (doublet due to coupling with C2-H).[1]
- 0.90 ppm (t, 3H): Terminal methyl of the propyl chain.[1]
Mass Spectrometry (GC-MS)[1]
Safety and Handling
-
Hazards: Combustible liquid.[1] Causes skin and eye irritation (H315, H319).[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.
-keto esters can degrade slowly via hydrolysis or decarboxylation if exposed to moisture and heat.[1] -
Handling: Use standard PPE. Avoid contact with strong oxidizers and strong bases (unless intended for reaction).[1]
References
Sources
- 1. Methyl 3-oxohexanoate | C7H12O3 | CID 121700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL PERFLUORO(2-METHYL-3-OXAHEXANOATE) | 13140-34-6 [chemicalbook.com]
- 3. Methyl 2-methyl-3-oxohexanoate | C8H14O3 | CID 12465793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hexanoic acid, 2-methyl-3-oxo-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. nbinno.com [nbinno.com]
- 12. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2-methyl-3-oxohexanoate (CAS No. 120040-67-7), a β-keto ester of significant interest in organic synthesis and drug development. This document delves into the structural and physicochemical characteristics of the molecule, offering both available experimental data and robust theoretical predictions. Detailed methodologies for the experimental determination of its key properties are presented, providing researchers with the necessary foundation for its application in synthetic chemistry and pharmaceutical research. The guide emphasizes the causality behind experimental choices and provides a framework for the validation of its properties, ensuring scientific integrity and reproducibility.
Introduction: The Significance of α-Methyl β-Keto Esters in Synthesis
Methyl 2-methyl-3-oxohexanoate belongs to the class of α-substituted β-keto esters, a versatile group of compounds widely employed as building blocks in organic synthesis. The presence of a methyl group at the α-position introduces a chiral center, opening avenues for stereoselective transformations. The dual functionality of the keto and ester groups allows for a rich and diverse reactivity profile, making these molecules valuable intermediates in the synthesis of complex organic scaffolds, including heterocyclic compounds and natural products. In the realm of drug discovery, the β-keto ester moiety is a key pharmacophore in various bioactive molecules and serves as a versatile handle for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. Understanding the fundamental physicochemical properties of Methyl 2-methyl-3-oxohexanoate is therefore paramount for its effective utilization in these critical applications.
Molecular Structure and Identification
A thorough understanding of the molecular structure is the cornerstone of characterizing any chemical compound.
2.1. Chemical Structure
The structure of Methyl 2-methyl-3-oxohexanoate is characterized by a hexanoyl chain with a ketone at the 3-position and a methyl ester at the 1-position, with an additional methyl group at the 2-position.
Caption: 2D Structure of Methyl 2-methyl-3-oxohexanoate
2.2. IUPAC Name and Identifiers
-
IUPAC Name: methyl 2-methyl-3-oxohexanoate[1]
-
CAS Number: 120040-67-7[1]
-
Molecular Formula: C₈H₁₄O₃[1]
-
Molecular Weight: 158.19 g/mol [1]
-
InChI: InChI=1S/C8H14O3/c1-4-5-7(9)6(2)8(10)11-3/h6H,4-5H2,1-3H3[1]
-
InChIKey: WSHHRAFOJRISDH-UHFFFAOYSA-N[1]
-
SMILES: CCCC(=O)C(C)C(=O)OC[1]
Physicochemical Properties: A Comprehensive Analysis
The following sections detail the key physicochemical properties of Methyl 2-methyl-3-oxohexanoate. Due to a scarcity of direct experimental data for this specific compound, a combination of predicted values and experimental data for the closely related analogue, Methyl 3-oxohexanoate (CAS 30414-54-1), is presented to provide a robust understanding.
| Property | Methyl 2-methyl-3-oxohexanoate (Predicted/Computed) | Methyl 3-oxohexanoate (Experimental) |
| Molecular Formula | C₈H₁₄O₃ | C₇H₁₂O₃ |
| Molecular Weight | 158.19 g/mol [1] | 144.17 g/mol [2] |
| Boiling Point | No experimental data available. Predicted to be higher than Methyl 3-oxohexanoate due to increased molecular weight. | 85-88 °C at 25 hPa[3] |
| Melting Point | No experimental data available. | -44 to -42 °C[2] |
| Density | No experimental data available. | 1.017 g/mL at 20 °C[3] |
| Refractive Index | No experimental data available. | 1.4260[3] |
| logP (XLogP3) | 1.4[1] | 0.877[4] |
| Appearance | Likely a colorless liquid at room temperature. | Colorless to almost colorless clear liquid[2] |
3.1. Rationale for Property Comparison
The inclusion of data for Methyl 3-oxohexanoate serves as a valuable benchmark. The additional methyl group in Methyl 2-methyl-3-oxohexanoate is expected to increase its molecular weight, leading to a higher boiling point and potentially influencing its density and refractive index. The increase in the XLogP3 value from 0.877 to 1.4 suggests a slight increase in lipophilicity for the α-methylated compound.
Experimental Determination of Physicochemical Properties
This section outlines detailed, self-validating protocols for the experimental determination of the key physicochemical properties of Methyl 2-methyl-3-oxohexanoate.
4.1. Synthesis of Methyl 2-methyl-3-oxohexanoate
A reliable synthesis is the first step in experimental characterization. A common method for the α-methylation of β-keto esters involves the use of a base and a methylating agent.
Protocol: α-Methylation of Methyl 3-oxohexanoate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium methoxide in methanol.
-
Enolate Formation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Methyl 3-oxohexanoate in anhydrous methanol via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Methylation: Add iodomethane (methyl iodide) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure Methyl 2-methyl-3-oxohexanoate.
Caption: Workflow for the synthesis of Methyl 2-methyl-3-oxohexanoate.
4.2. Determination of Boiling Point
The boiling point is a critical physical constant. Given that β-keto esters can be thermally sensitive, distillation under reduced pressure is the preferred method.
Protocol: Boiling Point Determination by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus.
-
Sample Preparation: Place a sample of purified Methyl 2-methyl-3-oxohexanoate in the distillation flask along with a magnetic stir bar or boiling chips.
-
Distillation: Gradually heat the distillation flask while stirring. Record the temperature at which the liquid consistently condenses and is collected in the receiving flask, along with the corresponding pressure.
-
Correction to Atmospheric Pressure: Use a nomograph or the Clausius-Clapeyron equation to correct the observed boiling point to the standard atmospheric pressure of 760 mmHg.
4.3. Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include:
-
A triplet for the terminal methyl group of the hexanoyl chain.
-
A sextet for the adjacent methylene group.
-
A triplet for the next methylene group.
-
A quartet for the α-proton.
-
A doublet for the α-methyl group.
-
A singlet for the methyl ester protons.
-
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The expected signals would include distinct resonances for the two carbonyl carbons (ketone and ester), the α-carbon, the α-methyl carbon, the methyl ester carbon, and the carbons of the propyl chain.
4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both separation and identification.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer. The fragmentation pattern of Methyl 2-methyl-3-oxohexanoate will be characteristic of a β-keto ester, with expected fragments arising from α-cleavage and McLafferty rearrangement. The molecular ion peak at m/z 158 should be observable.
Caption: Analytical workflow for structural elucidation and purity assessment.
Applications in Drug Development
The unique structural features of Methyl 2-methyl-3-oxohexanoate make it a valuable synthon in drug discovery. The α-methyl group can impart conformational rigidity, which can be crucial for enhancing binding affinity to a biological target. Furthermore, this methyl group can block metabolic pathways, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate. The β-keto ester functionality can be readily transformed into a variety of heterocyclic systems, which are prevalent in many approved drugs.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of Methyl 2-methyl-3-oxohexanoate. While a complete set of experimental data is not yet available in the public domain, this guide has offered a combination of computed data and experimental values for a close structural analog to provide a solid foundation for researchers. The detailed experimental protocols provided herein will enable scientists to synthesize and thoroughly characterize this important building block, thereby facilitating its application in organic synthesis and the development of novel therapeutics.
References
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The Good Scents Company. (n.d.). methyl 3-methyl-2-oxovalerate. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 3-oxohexanoate. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 3-oxohexanoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-oxohexanoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-methyl-3-oxohexanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-3-oxohexanoate. Retrieved from [Link]
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A Technical Guide to the Keto-Enol Tautomerism of Methyl 2-methyl-3-oxohexanoate
Executive Summary
Keto-enol tautomerism is a fundamental principle of chemical reactivity and structure, with profound implications in organic synthesis and drug development. For β-keto esters like methyl 2-methyl-3-oxohexanoate, this equilibrium is not a trivial consideration but a dominant feature dictating the molecule's physical properties and chemical behavior. The presence of an α-methyl group introduces unique steric and electronic effects that modulate the tautomeric balance compared to unsubstituted analogues. This guide provides an in-depth analysis of the structural, thermodynamic, and environmental factors governing the keto-enol equilibrium of methyl 2-methyl-3-oxohexanoate. We present validated experimental protocols for the characterization and quantification of the tautomeric forms using Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy, offering researchers a robust framework for investigating this and similar systems.
Foundational Principles: The Keto-Enol Equilibrium in β-Keto Esters
Keto-enol tautomerism describes the chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (an alkene with an adjacent hydroxyl group).[1][2] For most simple ketones and aldehydes, the equilibrium overwhelmingly favors the keto tautomer due to the superior thermodynamic stability of the carbon-oxygen double bond (~749 kJ/mol) compared to a carbon-carbon double bond (~611 kJ/mol).[1]
However, in β-dicarbonyl compounds, including β-keto esters, the enol form gains significant stability.[3] This stabilization arises from two primary factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a delocalized π-system that lowers the overall energy of the molecule.
-
Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a stable, six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester.[3][4] This is a particularly dominant stabilizing force in non-polar, aprotic solvents.[4][5]
The subject of this guide, methyl 2-methyl-3-oxohexanoate, is a β-keto ester. Its structure introduces an α-methyl group, which sterically and electronically influences the tautomeric equilibrium, making its study a compelling case for understanding substituted β-dicarbonyl systems.
Caption: Keto-enol tautomeric equilibrium for methyl 2-methyl-3-oxohexanoate.
Structural Factors Influencing the Equilibrium
The equilibrium position for methyl 2-methyl-3-oxohexanoate is a delicate balance between the inherent stability of the keto form and the stabilized enol form. Key factors include:
-
Intramolecular Hydrogen Bonding: As mentioned, the Z-enol tautomer is significantly stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. This is the primary reason for the substantial enol content in many β-keto esters.[3][4]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role.
-
Non-polar solvents (e.g., carbon tetrachloride, benzene) cannot compete for hydrogen bonding, thus favoring the internally hydrogen-bonded enol form.[5]
-
Polar aprotic solvents (e.g., DMSO) can act as hydrogen bond acceptors, disrupting the internal hydrogen bond of the enol and slightly favoring the more polar keto form.
-
Polar protic solvents (e.g., water, methanol) can solvate both tautomers through hydrogen bonding. They can disrupt the enol's internal hydrogen bond while stabilizing the keto form's carbonyl group, generally shifting the equilibrium towards the keto tautomer.[6]
-
-
Temperature: The tautomerization is a dynamic equilibrium. Variable temperature studies can provide thermodynamic parameters (ΔH and ΔS) for the process, revealing the enthalpic and entropic contributions to the equilibrium state.[7]
Caption: Key factors that modulate the keto-enol tautomeric equilibrium.
Analytical Characterization: A Multi-faceted Approach
Determining the ratio of keto to enol tautomers requires spectroscopic techniques that can differentiate between their distinct structural features. NMR spectroscopy is the gold standard for quantification, while IR and UV-Vis spectroscopy provide valuable qualitative and complementary data.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: The interconversion between keto and enol tautomers is typically slow on the NMR timescale.[6] This allows for the observation of distinct sets of signals for each tautomer in the ¹H NMR spectrum, enabling direct quantification by integrating the signals corresponding to unique protons in each form.
Key Spectral Features:
-
Keto Tautomer: A characteristic signal for the single α-proton (at C2), which would appear as a quartet due to coupling with the adjacent methyl group. Expected chemical shift: ~3.5-3.8 ppm.
-
Enol Tautomer:
-
A very broad singlet for the enolic hydroxyl proton (-OH), often found far downfield (~12-14 ppm) due to strong intramolecular hydrogen bonding.[4] This signal is often too broad for reliable integration.
-
A singlet for the C2-methyl protons.
-
Crucially, the α-proton is absent. The presence of a methyl group at the C2 position means there is no vinylic proton, a key difference from unsubstituted β-keto esters. Quantification must therefore rely on other well-resolved signals.
-
Experimental Protocol: Quantification by ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of methyl 2-methyl-3-oxohexanoate.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ for a non-polar environment, DMSO-d₆ for a polar aprotic environment).
-
Ensure the sample has been allowed to equilibrate in the chosen solvent for at least 24 hours at a constant temperature to ensure the tautomeric equilibrium has been reached.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a spectrometer of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and ensure accurate integration. A D1 of 30 seconds is generally sufficient.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Spectral Analysis & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Identify a well-resolved signal unique to the keto form (e.g., the α-proton quartet) and a well-resolved signal unique to the enol form (e.g., the C2-methyl singlet of the enol, if sufficiently resolved from the keto C2-methyl doublet).
-
Integrate the area of the chosen keto signal (I_keto) and the enol signal (I_enol).
-
Calculate the percentage of the enol form using the following equation, adjusting for the number of protons each signal represents (N_keto and N_enol): % Enol = [ (I_enol / N_enol) / ( (I_enol / N_enol) + (I_keto / N_keto) ) ] * 100
-
The equilibrium constant is calculated as: K_eq = [Enol] / [Keto] = (I_enol / N_enol) / (I_keto / N_keto)
-
Infrared (IR) Spectroscopy
Causality: IR spectroscopy detects the vibrational frequencies of functional groups. The distinct functional groups in the keto (two C=O) and enol (one C=O, one O-H, one C=C) forms give rise to a characteristic and readily distinguishable IR spectrum.[8]
Key Spectral Features:
-
Keto Tautomer:
-
Strong C=O stretching band for the ketone: ~1720-1725 cm⁻¹.
-
Strong C=O stretching band for the ester: ~1740-1745 cm⁻¹.
-
-
Enol Tautomer:
-
Very broad O-H stretching band: ~2500-3200 cm⁻¹, indicative of strong intramolecular hydrogen bonding.[8]
-
Conjugated ester C=O stretch, shifted to a lower frequency: ~1650-1660 cm⁻¹.
-
C=C stretching band: ~1600-1610 cm⁻¹.
-
The presence of absorption bands in all these regions confirms the existence of a tautomeric mixture.[9]
UV-Visible Spectroscopy
Causality: UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions in conjugated systems. The enol tautomer possesses a conjugated π-system, while the keto form does not. This allows for the selective detection of the enol.[10]
Key Spectral Features:
-
Keto Tautomer: Exhibits only a weak n → π* transition at a shorter wavelength, which is often obscured.
-
Enol Tautomer: Shows a strong π → π* transition at a longer wavelength (typically ~240-280 nm), characteristic of the conjugated system.[10]
The intensity of the π → π* absorption band is directly proportional to the concentration of the enol tautomer, making UV-Vis a useful tool for studying shifts in the equilibrium, although it is less precise for absolute quantification than NMR.[11][12]
Caption: Experimental workflow for the analysis of tautomeric equilibrium.
Quantitative Data & Field Insights
While specific, peer-reviewed quantitative data for methyl 2-methyl-3-oxohexanoate is not abundant, we can extrapolate from closely related β-keto esters like ethyl acetoacetate to predict its behavior. The α-methyl group is expected to have a modest electronic donating effect, which may slightly destabilize the enolate-like character of the enol, potentially shifting the equilibrium slightly more towards the keto form compared to its unsubstituted counterpart under identical conditions.
The following table presents typical enol percentages for a standard β-keto ester (ethyl acetoacetate) in various solvents, which serves as an authoritative baseline for what to expect when analyzing methyl 2-methyl-3-oxohexanoate.
| Solvent | Solvent Type | Expected % Enol Content | Rationale |
| Gas Phase | - | ~46% | Favors intramolecular H-bonding without solvent interference. |
| Carbon Tetrachloride (CCl₄) | Non-polar | ~33-49% | Non-polar environment strongly favors the chelated enol form.[5] |
| Benzene | Non-polar | ~16% | Stabilizes the enol form, but less effectively than CCl₄. |
| Diethyl Ether | Moderately Polar | ~10% | Some disruption of intramolecular H-bonding begins. |
| Acetonitrile | Polar Aprotic | ~5-7% | H-bond acceptor disrupts the enol's internal H-bond. |
| Water | Polar Protic | < 1% | Strong solvation of the keto form and disruption of the enol's internal H-bond shifts equilibrium heavily to the keto side.[5] |
Data extrapolated from studies on analogous β-keto esters like ethyl acetoacetate and acetoacetic acid.[5]
Implications for Research and Drug Development
Understanding and controlling the keto-enol equilibrium is not merely an academic exercise. It has direct consequences in:
-
Synthetic Chemistry: The enol form and its conjugate base, the enolate, are key nucleophilic intermediates in C-C bond-forming reactions (e.g., alkylations, acylations). The concentration of the enol tautomer directly impacts reaction kinetics and product yields.
-
Drug Design & Stability: Tautomerism can significantly affect a molecule's properties, including its solubility, lipophilicity (logP), and ability to act as a hydrogen bond donor or acceptor.[13] These properties are critical for pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (receptor binding). An unpredictable or shifting tautomeric ratio can lead to inconsistent biological activity and formulation challenges.
-
Quality Control: For materials where methyl 2-methyl-3-oxohexanoate is an intermediate or final product, spectroscopic analysis of the tautomeric ratio can serve as a critical quality parameter, ensuring batch-to-batch consistency.
Conclusion
The tautomeric equilibrium of methyl 2-methyl-3-oxohexanoate is a dynamic and sensitive interplay of intramolecular stabilization and environmental factors. While the enol form is significantly stabilized by an internal hydrogen bond, the equilibrium is readily influenced by solvent polarity and temperature. A comprehensive analytical approach, spearheaded by quantitative ¹H NMR and supported by IR and UV-Vis spectroscopy, is essential for accurately characterizing the system. For scientists in synthetic chemistry and drug development, a thorough understanding of this equilibrium is paramount for controlling reactivity, predicting physicochemical properties, and ensuring the consistency and efficacy of final products.
References
- Vertex AI Search. (n.d.). IR Spectroscopy.
- RSC Publishing. (n.d.). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form.
- Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of Methyl 3-Oxohexanoate.
- ACS Publications. (2020, January 7). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters.
- Brainly.com. (2023, July 1). For a pair of keto-enol tautomers, explain how IR spectroscopy might be used to identify whether the equilibrium favors the ketone or the enol.
- Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.
- Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points.
- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
- BenchChem. (n.d.). Keto-Enol Tautomerism in Methyl 3-Oxooctadecanoate: A Technical Guide.
- JoVE. (n.d.). Video: Keto–Enol Tautomerism: Mechanism.
- Chem-Impex. (n.d.). Methyl 3-oxohexanoate.
- ACS Publications. (n.d.). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds.
- The Journal of Physical Chemistry. (n.d.). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures.
- ACS Publications. (n.d.). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry.
- Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.
- ChemRxiv. (2025, May 19). Taming Tautomerism in Organic Crystal Structure Prediction.
- Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism.
- BenchChem. (n.d.). Addressing keto-enol tautomerism in the analysis of β-keto esters.
- ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission....
- The Journal of Organic Chemistry. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin.
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Introduction: The Significance of α-Substituted β-Keto Esters
An In-Depth Technical Guide to Methyl 2-methyl-3-oxohexanoate: From Metabolic Discovery to Synthetic Pathways
This guide provides a comprehensive technical overview of Methyl 2-methyl-3-oxohexanoate, a molecule of significant interest at the intersection of microbiology, environmental science, and synthetic chemistry. We will delve into its recent discovery as a key metabolic intermediate, explore its synthesis, detail its characterization, and discuss its potential applications for researchers and professionals in drug development and related scientific fields.
β-Keto esters are a cornerstone of modern organic synthesis. Their unique structural motif, featuring both a ketone and an ester functional group separated by a methylene or methine group, imparts a rich and versatile reactivity. The acidic α-proton allows for facile enolate formation, making them exceptional nucleophiles in a variety of carbon-carbon bond-forming reactions. This reactivity has positioned them as indispensable building blocks in the synthesis of complex natural products, pharmaceuticals, and fine chemicals. Methyl 2-methyl-3-oxohexanoate is a member of this class, distinguished by an α-methyl substituent that introduces a chiral center and influences its chemical and biological properties. While the broader family of β-keto esters has a long history, the specific story of this compound is a recent and compelling example of how discoveries in the natural world continue to drive inquiry in synthetic chemistry.
A Modern Discovery: Identification as a Key Metabolic Intermediate
Unlike molecules synthesized in the early days of organic chemistry, the scientific narrative of Methyl 2-methyl-3-oxohexanoate begins not in a flask, but in a bioreactor. Its most prominent entry into the scientific literature comes from a 2020 study by Küppers et al., which focused on elucidating the anaerobic biodegradation pathway of n-hexane by the denitrifying bacterium Betaproteobacterium strain HxN1.[1]
In this groundbreaking work, researchers identified a series of previously uncharacterized metabolites. Through meticulous comparison of gas chromatography-mass spectrometry (GC-MS) data from bacterial cultures with that of synthetically prepared reference standards, they unambiguously identified Methyl 2-methyl-3-oxohexanoate as a key intermediate.[1] This discovery was pivotal, as it helped to complete the puzzle of how n-hexane is broken down in the absence of oxygen. The pathway involves the formation of 2-methyl-3-oxohexanoyl coenzyme A (CoA), which is then cleaved into smaller, readily metabolized molecules.[1]
This biological context is crucial; it establishes the compound's relevance not just as a synthetic target, but as a molecule actively participating in significant biogeochemical cycles.
Synthesis and Spectroscopic Characterization
The elucidation of Methyl 2-methyl-3-oxohexanoate's role in metabolism was critically dependent on its unambiguous chemical synthesis to provide an authentic standard for comparison.[1]
Synthetic Strategy: The Meldrum's Acid Approach
The synthesis reported by Küppers et al. employs a robust and well-established method in organic chemistry utilizing butanoyl chloride and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[1] This approach is favored for its efficiency in forming β-keto esters. The high acidity of the C5 proton of Meldrum's acid facilitates its acylation, and the subsequent methanolysis of the acyl-Meldrum's acid intermediate yields the desired methyl β-keto ester.
The overall synthetic transformation is depicted below:
Caption: General synthetic scheme for Methyl 2-methyl-3-oxohexanoate.
Spectroscopic Profile
| Technique | Instrumentation | Expected/Reported Data |
| Mass Spectrometry (GC-MS) | Thermo Scientific ISQ OD or similar[2] | Expected molecular ion (M+) at m/z = 158. Key fragments would include those corresponding to the loss of the methoxy group (-31) and the propyl ketone side chain. |
| Infrared (IR) Spectroscopy | Bruker Tensor 27 with diamond ATR unit[1] | Strong C=O stretching frequencies expected around 1745 cm⁻¹ (ester) and 1715 cm⁻¹ (ketone). C-H stretching for sp³ carbons just below 3000 cm⁻¹. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Standard 75 or 125 MHz spectrometer | Expected peaks: ~205-210 ppm (ketone C=O), ~170-175 ppm (ester C=O), ~50-55 ppm (α-carbon and O-CH₃), and various signals in the 0-40 ppm range for the aliphatic carbons. |
| ¹H Nuclear Magnetic Resonance (NMR) | Standard 300 or 500 MHz spectrometer | Expected signals: Singlet ~3.7 ppm (O-CH₃), quartet ~3.5 ppm (α-H), doublet ~1.3 ppm (α-CH₃), and signals for the propyl group (triplet, sextet, triplet) between 0.9 and 2.6 ppm. |
Biological Significance: Role in Anaerobic n-Hexane Degradation
The primary significance of Methyl 2-methyl-3-oxohexanoate lies in its role as an intermediate in the anaerobic degradation pathway of n-hexane.[1] This biochemical cascade is a remarkable feat of microbial metabolism, allowing bacteria to utilize saturated hydrocarbons as a carbon source in oxygen-deprived environments.
The pathway is initiated by the activation of n-hexane through its addition to a fumarate molecule, a reaction catalyzed by alkylsuccinate synthase. Following this initial activation, the resulting alkylsuccinate undergoes a series of enzymatic transformations, including carbon skeleton rearrangement and β-oxidation, to eventually yield 2-methyl-3-oxohexanoyl-CoA. This CoA thioester is the direct biological precursor to the corresponding methyl ester identified in the lab. The pathway culminates in the thiolytic cleavage of the β-ketoacyl-CoA, breaking it down into propionyl-CoA and butanoyl-CoA, which then enter central metabolism.
Caption: Simplified workflow of the anaerobic n-hexane degradation pathway.
Potential Applications in Drug Development and Beyond
While specific pharmacological studies on Methyl 2-methyl-3-oxohexanoate are not yet prevalent, its structural class, the β-keto esters, is of high interest to the pharmaceutical industry. They serve as versatile starting materials for the synthesis of a wide array of heterocyclic compounds, which form the backbone of many marketed drugs.
The presence of a ketone, an ester, and a chiral center offers multiple handles for chemical modification, making it an attractive scaffold for generating libraries of diverse small molecules for high-throughput screening. Potential areas of investigation could include its use as a precursor for novel antibiotics, anti-inflammatory agents, or enzyme inhibitors.
Experimental Protocols
The following is a representative, step-by-step methodology for the synthesis of Methyl 2-methyl-3-oxohexanoate based on the approach described by Küppers et al. and established procedures for this chemical transformation.[1]
Objective: To synthesize Methyl 2-methyl-3-oxohexanoate from butanoyl chloride and 2-methyl-Meldrum's acid.
Materials:
-
2-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione (2-methyl-Meldrum's acid)
-
Butanoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Acylation of 2-methyl-Meldrum's Acid: a. In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-Meldrum's acid (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add anhydrous pyridine (1.1 eq) to the solution with stirring. d. Add butanoyl chloride (1.05 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up of Acyl Intermediate: a. Quench the reaction by slowly adding 1 M HCl. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude acyl-Meldrum's acid derivative is typically used in the next step without further purification.
-
Methanolysis to form the β-Keto Ester: a. Dissolve the crude acyl intermediate in anhydrous methanol. b. Heat the solution to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed. c. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Purification: a. The resulting crude oil is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent. b. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Methyl 2-methyl-3-oxohexanoate as a clear oil.
References
-
Küppers, J., Mitschke, N., Heyen, S., Rabus, R., Wilkes, H., & Christoffers, J. (2020). Metabolites of the Anaerobic Degradation of n‐Hexane by Denitrifying Betaproteobacterium Strain HxN1. ChemBioChem, 21(3), 373-380. Available at: [Link]
-
3-Keto-2-methyl-valeric acid ethyl ester. SpectraBase. Available at: [Link] (Accessed on February 4, 2026).
-
Cirino, P. C., et al. (2024). Directed Evolution of Protein-Based Sensors for Anaerobic Biological Activation of Methane. Biosensors, 14(7), 325. Available at: [Link]
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Methyl 2-methyl-3-oxohexanoate. PubChem. National Center for Biotechnology Information. Available at: [Link] (Accessed on February 4, 2026).
-
Members // University of Oldenburg. (n.d.). Christoffers, Jens. Available at: [Link] (Accessed on February 4, 2026).
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Methodological & Application
Synthesis of Methyl 2-methyl-3-oxohexanoate via Crossed Claisen Condensation: An Application Note and Detailed Protocol
Introduction: The Strategic Importance of β-Keto Esters
β-Keto esters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Their inherent functionality, characterized by a ketone at the β-position relative to an ester, allows for a diverse range of subsequent chemical transformations. The Claisen condensation is a cornerstone reaction for the formation of carbon-carbon bonds and the synthesis of these valuable β-keto esters.[2] This application note provides a comprehensive guide to the synthesis of a specific α-substituted β-keto ester, Methyl 2-methyl-3-oxohexanoate, through a crossed Claisen condensation reaction.
This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and guidance on the characterization of the final product. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy.
Reaction Scheme and Mechanism: A Controlled Carbon-Carbon Bond Formation
The synthesis of Methyl 2-methyl-3-oxohexanoate is achieved via a crossed Claisen condensation between methyl propanoate and methyl butanoate.[3] In a crossed Claisen condensation, two different esters are reacted.[4] To achieve a high yield of the desired product and minimize the formation of byproducts from self-condensation, careful selection of reactants and reaction conditions is crucial. In this synthesis, methyl propanoate will serve as the nucleophilic component after deprotonation at the α-carbon, while methyl butanoate will act as the electrophilic acylating agent.
The reaction proceeds in the presence of a strong, non-nucleophilic base, such as sodium methoxide, to facilitate the formation of the enolate from methyl propanoate.[5] The choice of sodium methoxide is strategic; using an alkoxide that matches the alkoxy group of the esters prevents transesterification, a potential side reaction.[6] The mechanism involves the following key steps:
-
Enolate Formation: Sodium methoxide abstracts an α-proton from methyl propanoate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl butanoate, forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating a methoxide ion and forming the β-keto ester.
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester has acidic α-protons and is deprotonated by the methoxide base. This step is crucial as it drives the equilibrium towards the product.
-
Protonation: A final acidic workup reprotonates the enolate to yield the neutral Methyl 2-methyl-3-oxohexanoate.[7]
Figure 1: Reaction mechanism of the crossed Claisen condensation.
Experimental Protocol
This protocol outlines the detailed procedure for the synthesis, purification, and characterization of Methyl 2-methyl-3-oxohexanoate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount | Moles |
| Methyl propanoate | C₄H₈O₂ | 88.11 | 0.915 | 8.81 g (9.63 mL) | 0.10 |
| Methyl butanoate | C₅H₁₀O₂ | 102.13 | 0.898 | 12.26 g (13.65 mL) | 0.12 |
| Sodium methoxide | CH₃ONa | 54.02 | - | 5.40 g | 0.10 |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 0.713 | 150 mL | - |
| Hydrochloric acid (1 M) | HCl | 36.46 | ~1.0 | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | - |
| Saturated Sodium Chloride | NaCl | 58.44 | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |
Step-by-Step Synthesis and Work-up
Figure 2: Experimental workflow for the synthesis and purification.
-
Reaction Setup: All glassware should be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions. To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add sodium methoxide (5.40 g, 0.10 mol) and anhydrous diethyl ether (50 mL).
-
Reagent Addition: In the dropping funnel, prepare a mixture of methyl propanoate (8.81 g, 0.10 mol) and methyl butanoate (12.26 g, 0.12 mol) in anhydrous diethyl ether (50 mL). Cool the reaction flask to 0°C using an ice bath. Add the ester mixture dropwise to the stirred suspension of sodium methoxide over a period of approximately 1 hour.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. The reaction mixture will likely become a thick slurry.
-
Quenching and Neutralization: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add 1 M hydrochloric acid dropwise with vigorous stirring until the mixture is neutralized to a pH of approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of water and shake vigorously. Allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing: Combine all the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated sodium chloride (brine) solution.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent by gravity filtration.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
Purification
The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to Methyl 2-methyl-3-oxohexanoate.
Characterization of Methyl 2-methyl-3-oxohexanoate
The identity and purity of the synthesized Methyl 2-methyl-3-oxohexanoate can be confirmed using various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol [2] |
| Appearance | Colorless liquid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.[8] The expected chemical shifts for Methyl 2-methyl-3-oxohexanoate are detailed below. Spectra should be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[9]
¹H NMR (Proton NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | Singlet | 3H | -OCH₃ |
| ~3.45 | Quartet | 1H | -CH(CH₃)C=O |
| ~2.50 | Triplet | 2H | -C(=O)CH₂CH₂CH₃ |
| ~1.60 | Sextet | 2H | -C(=O)CH₂CH₂CH₃ |
| ~1.35 | Doublet | 3H | -CH(CH₃)C=O |
| ~0.90 | Triplet | 3H | -C(=O)CH₂CH₂CH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | Ketone C=O |
| ~170 | Ester C=O |
| ~52 | -OCH₃ |
| ~50 | -CH(CH₃)C=O |
| ~45 | -C(=O)CH₂CH₂CH₃ |
| ~17 | -C(=O)CH₂CH₂CH₃ |
| ~14 | -CH(CH₃)C=O |
| ~13 | -C(=O)CH₂CH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of a β-keto ester will show characteristic absorption bands for the ketone and ester carbonyl groups.[6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1745 | Strong | Ester C=O stretch |
| ~1720 | Strong | Ketone C=O stretch |
| 2960-2850 | Medium | C-H (aliphatic) stretch |
| ~1200-1100 | Strong | C-O (ester) stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 158.[2]
Safety Precautions
-
Sodium methoxide is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl ether is extremely flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Methyl propanoate and methyl butanoate are flammable liquids and may cause irritation. Handle with care.
-
Hydrochloric acid is corrosive. Handle with appropriate PPE.
-
The reaction should be performed under an inert atmosphere of nitrogen as sodium methoxide is sensitive to moisture.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of Methyl 2-methyl-3-oxohexanoate via a crossed Claisen condensation. By carefully controlling the reaction conditions and following the outlined purification and characterization procedures, researchers can reliably synthesize this valuable β-keto ester for use in further synthetic applications. The principles and techniques described herein are broadly applicable to the synthesis of other α-substituted β-keto esters.
References
-
8.2 Other types of Claisen Condensation – Organic Chemistry II. KPU Pressbooks. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
23.9: The Claisen Condensation Reactions of Esters. Chemistry LibreTexts. [Link]
-
Claisen Condensation. Organic Chemistry Portal. [Link]
-
Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. [Link]
-
Ti-Crossed-Claisen Condensation Between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. ResearchGate. [Link]
-
A crossed Claisen reaction between methyl propanoate and methyl acetate... Filo. [Link]
-
Crossed Claisen Condensation - EASY!. YouTube. [Link]
-
Solved 21.63 A crossed Claisen reaction between... Chegg.com. [Link]
-
Methyl 2-methyl-3-oxohexanoate. PubChem. [Link]
-
Methyl 3-oxohexanoate. PubChem. [Link]
-
The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society. [Link]
-
Methyl 2-oxohexanoate. PubChem. [Link]
- METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.
-
methyl hexanoate. MassBank. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
methyl 3-methyl-2-furoate. Organic Syntheses Procedure. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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The mass spectrum of 2-methylpentan-3-ol has peaks at m/z 73, 59,... Pearson. [Link]
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The Versatile Role of Methyl 2-methyl-3-oxohexanoate in Medicinal Chemistry: A Guide to Application and Protocol
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, β-keto esters represent a class of highly versatile intermediates, prized for their dual functionality that enables the construction of a wide array of complex molecular architectures. This technical guide focuses on a specific and valuable member of this class, Methyl 2-methyl-3-oxohexanoate, and its applications in medicinal chemistry. We will delve into its role as a precursor to pharmacologically relevant heterocyclic scaffolds, providing detailed, field-proven protocols and the scientific rationale behind these synthetic strategies.
Introduction to Methyl 2-methyl-3-oxohexanoate: A Key Synthetic Intermediate
Methyl 2-methyl-3-oxohexanoate is a β-keto ester characterized by the presence of both a ketone and an ester functional group, separated by a methylene group. This arrangement confers a unique reactivity profile, making it a valuable starting material for the synthesis of a variety of organic molecules. Its inherent chemical properties, including the acidity of the α-protons and the electrophilicity of the carbonyl carbons, allow for a diverse range of chemical transformations. These characteristics are instrumental in its application as a foundational component in the synthesis of complex active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of Methyl 2-methyl-3-oxohexanoate
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85-88 °C at 25 hPa |
| Density | ~1.017 g/mL at 20 °C |
| Solubility | Soluble in most organic solvents |
Core Applications in the Synthesis of Bioactive Heterocycles
The true utility of Methyl 2-methyl-3-oxohexanoate in medicinal chemistry is most evident in its role as a precursor for the synthesis of heterocyclic compounds. These cyclic structures are at the heart of a vast number of pharmaceuticals due to their ability to interact with biological targets with high specificity and affinity.
The Hantzsch Dihydropyridine Synthesis: A Gateway to Calcium Channel Blockers
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides efficient access to dihydropyridines (DHPs), a class of compounds renowned for their activity as calcium channel blockers used in the treatment of hypertension and angina.[1] Methyl 2-methyl-3-oxohexanoate can serve as a key β-keto ester component in this reaction.
Reaction Causality: The reaction capitalizes on the reactivity of the β-keto ester in a condensation reaction with an aldehyde and a nitrogen donor (e.g., ammonia or ammonium acetate). The initial Knoevenagel condensation between the aldehyde and one equivalent of the β-keto ester is followed by a Michael addition of a second equivalent of the β-keto ester (in the form of an enamine) and subsequent cyclization and dehydration to yield the dihydropyridine ring. The methyl group at the 2-position of the hexanoate chain provides steric and electronic influence on the final product, potentially affecting its biological activity and pharmacokinetic profile.
Experimental Protocol: Synthesis of a Dihydropyridine Derivative
This protocol provides a general procedure for the Hantzsch synthesis using Methyl 2-methyl-3-oxohexanoate.
-
Materials:
-
Methyl 2-methyl-3-oxohexanoate (2.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ammonium acetate (1.1 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and Methyl 2-methyl-3-oxohexanoate (2.0 eq) in ethanol.
-
Add ammonium acetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Self-Validation: The identity and purity of the synthesized dihydropyridine can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the purified product should be sharp and consistent with literature values for the target compound.
The Biginelli Reaction: Constructing Dihydropyrimidinones
The Biginelli reaction is another powerful one-pot, three-component synthesis that yields dihydropyrimidinones (DHPMs).[2] These scaffolds are present in numerous biologically active compounds, including antiviral, antitumor, antibacterial, and anti-inflammatory agents.
Reaction Causality: This acid-catalyzed reaction involves the condensation of a β-keto ester, an aldehyde, and urea (or thiourea). The proposed mechanism typically begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-keto ester enol to the iminium ion. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. The substituents on the β-keto ester, such as the methyl and propyl groups in Methyl 2-methyl-3-oxohexanoate, will be incorporated into the final DHPM structure, influencing its three-dimensional shape and potential biological interactions.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This protocol outlines a general procedure for the Biginelli reaction using Methyl 2-methyl-3-oxohexanoate.
-
Materials:
-
Methyl 2-methyl-3-oxohexanoate (1.0 eq)
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
-
Procedure:
-
Combine the aromatic aldehyde (1.0 eq), Methyl 2-methyl-3-oxohexanoate (1.0 eq), and urea (1.5 eq) in a round-bottom flask containing ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux with stirring for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
The product can be further purified by recrystallization from ethanol.
-
-
Self-Validation: Characterization of the product by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure of the dihydropyrimidinone. A sharp melting point for the recrystallized product indicates high purity.
Conclusion and Future Perspectives
Methyl 2-methyl-3-oxohexanoate has demonstrated its value as a versatile and reactive building block in medicinal chemistry. Its ability to participate in classic multicomponent reactions like the Hantzsch and Biginelli syntheses provides a straightforward and atom-economical route to privileged heterocyclic scaffolds. The protocols detailed herein are robust and can be adapted for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-defined and reactive intermediates will remain a cornerstone of successful drug discovery programs. Further exploration into other cyclocondensation reactions and functional group transformations of Methyl 2-methyl-3-oxohexanoate is warranted and holds the potential to unlock new avenues for the synthesis of innovative drug candidates.
References
- Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.
- Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Ber. Dtsch. Chem. Ges.1891, 24, 1317–1319.
- Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993, 49, 6937-6963.
Sources
Application Notes & Protocols: A Research Framework for the Evaluation of Methyl 2-methyl-3-oxohexanoate in the Fragrance & Flavor Industries
Abstract and Rationale
The β-keto ester functional group is a cornerstone in the architecture of modern fragrance and flavor ingredients, often imparting desirable fruity, sweet, and complex characteristics. While compounds like methyl 3-oxohexanoate are recognized for their pleasant, fruity aromas, the potential of structurally related molecules remains an area of active exploration.[1][2] This document introduces Methyl 2-methyl-3-oxohexanoate (CAS 120040-67-7) , a structural isomer of more common materials, and posits its potential as a novel ingredient.[3][4]
The introduction of a methyl group at the C2 position, adjacent to the ester, is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding. In flavor and fragrance chemistry, such a modification can profoundly influence both the olfactory/gustatory character and the physicochemical properties of the molecule, such as volatility and polarity. This guide provides a comprehensive framework for the systematic evaluation of this under-characterized molecule. It is designed for researchers and product development scientists, offering detailed protocols for analytical validation, sensory profiling, and initial application testing. The causality behind each experimental step is explained to empower the user to not only follow the protocols but also to adapt them for other novel materials.
Physicochemical Profile and Comparative Analysis
A thorough understanding of a molecule's physical properties is a prerequisite for its effective application. These parameters dictate its behavior in formulations, its release from a product matrix, and its perception by olfactory and gustatory receptors. Below is a comparative table of the target molecule and its more well-documented analogue, Methyl 3-oxohexanoate.
| Property | Methyl 2-methyl-3-oxohexanoate | Methyl 3-oxohexanoate | Scientific Rationale & Implication |
| CAS Number | 120040-67-7[3] | 30414-54-1[1] | Unique identifier for sourcing and regulatory verification. |
| Molecular Formula | C₈H₁₄O₃[4] | C₇H₁₂O₃[1] | The addition of a CH₂ unit increases molecular weight. |
| Molecular Weight | 158.19 g/mol [4] | 144.17 g/mol [1] | Higher weight suggests lower volatility, potentially making it a mid- or base-note. |
| Appearance | N/A (Predicted: Clear Liquid) | Colorless to Almost Colorless Liquid[1] | Visual inspection is a primary quality control check. |
| Boiling Point | N/A | 85-88 °C @ 25 hPa[5] | A key indicator of volatility and performance in heated applications. |
| logP (o/w) | 1.4 (Computed)[4] | 0.877 (Experimental)[5] | The higher computed logP suggests increased lipophilicity, which may affect solubility in polar solvents like ethanol vs. non-polar oils. |
| Odor/Flavor Profile | To be determined by this guide | Pleasant, sweet, fruity aroma[2] | This is the primary characteristic to be elucidated by the following protocols. |
Analytical Quality Control: Ensuring Material Integrity
Before any sensory or application studies, the identity and purity of the raw material must be unequivocally confirmed. This is a non-negotiable, self-validating step to ensure that the observed sensory effects are attributable solely to the target molecule.
Protocol 3.1: Purity and Identity Confirmation by GC-MS
Rationale: Gas Chromatography (GC) separates volatile compounds based on their boiling point and polarity, while Mass Spectrometry (MS) provides a unique fragmentation "fingerprint" for identification. This combination is the industry standard for the analysis of fragrance and flavor raw materials.
Materials & Equipment:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and Mass Spectrometer (MS)
-
Standard non-polar GC column (e.g., DB-5ms, HP-5ms)
-
High-purity Helium (carrier gas)
-
Sample of Methyl 2-methyl-3-oxohexanoate
-
Solvent: High-purity Ethanol or Hexane
-
Volumetric flasks and micropipettes
Procedure:
-
Sample Preparation: Prepare a 1% solution (w/v) of the material in the chosen solvent. For example, dissolve 10 mg of the compound in 1 mL of ethanol.
-
GC-FID Method:
-
Injector: 250°C, Split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at 50°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes. Rationale: This program provides good separation for compounds in this volatility range.
-
Detector (FID): 280°C.
-
-
GC-MS Method: Use the same GC parameters as for the FID analysis.
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
Scan Range: 40-350 amu. Rationale: This range will capture the molecular ion (158 m/z) and key fragments.
-
-
Analysis:
-
Purity: Integrate the peak areas from the GC-FID chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A purity of >98% is typically desired.
-
Identity: Compare the obtained mass spectrum of the main peak with a reference spectrum if available, or analyze the fragmentation pattern to confirm it is consistent with the structure of Methyl 2-methyl-3-oxohexanoate.
-
Sensory Evaluation Framework
This section provides the core protocols for systematically and safely characterizing the olfactory and gustatory properties of the novel compound.
Workflow for Novel Ingredient Sensory Evaluation
Caption: Workflow for the systematic evaluation of a novel ingredient.
Protocol 4.1: Preparation of Standard Dilutions for Olfactory Assessment
Rationale: Evaluating materials at different concentrations is crucial. A neat compound can be overwhelming and misleading. Dilution reveals different facets of the odor profile and is essential for safety. Ethanol is the preferred solvent for its volatility and minimal odor contribution.
Procedure:
-
Prepare a 10% (w/w) stock solution of Methyl 2-methyl-3-oxohexanoate in perfumer's grade ethanol.
-
From the 10% stock, perform a serial dilution to create 1% and 0.1% solutions.
-
Label all solutions clearly and allow them to equilibrate for at least 24 hours before evaluation.
Protocol 4.2: Olfactory Profiling by a Trained Panel
Rationale: A trained sensory panel uses a standardized lexicon to provide objective, reproducible descriptions of an aroma. Evaluation over time on a smelling strip reveals the material's volatility curve and character evolution.
Procedure:
-
Dip smelling strips into the 1%, 10%, and neat material (use caution).
-
Panelists should evaluate the strips immediately upon dipping ("top note"), after 15-30 minutes ("middle note"), and after 2-4 hours ("base note").
-
Each panelist should independently record descriptors for the aroma's character (e.g., fruity, green, creamy, waxy), intensity, and any associations (e.g., pineapple, apple, butter).
-
Compile the data and create a consensus sensory profile. Compare its profile to that of Methyl 3-oxohexanoate to understand the impact of the C2-methylation.
Protocol 4.3: Gustatory Evaluation in a Simple Flavor Base
Rationale: Flavor evaluation must be conducted at very low, food-safe concentrations. Propylene Glycol (PG) is a standard, food-grade solvent for this purpose. A simple sugar-water base provides a neutral carrier to assess the molecule's intrinsic taste properties.
Procedure:
-
Prepare a 1000 ppm stock solution of the compound in food-grade Propylene Glycol.
-
Create further dilutions in PG to achieve 100 ppm and 10 ppm solutions.
-
Prepare a neutral evaluation base (e.g., 5% sucrose in spring water).
-
Add the dilutions to the base to create final evaluation samples at 10 ppm, 1 ppm, and 0.1 ppm. Always include a "blank" control of the base with only PG added.
-
A trained flavor panel tastes the samples, starting with the lowest concentration. They should describe the character, intensity, mouthfeel, and any off-notes.
-
Determine the approximate detection threshold and the optimal use level for a pleasant effect.
Investigative Application & Formulation Protocols
Once a desirable sensory profile is confirmed, the next step is to assess the molecule's performance in a simplified application matrix. This reveals how it interacts with other ingredients and its stability in a system.
Logical Flow for Application Testing
Caption: Decision workflow for investigative application testing.
Protocol 5.1: Incorporation into a Test Fragrance Accord
Rationale: This protocol assesses the molecule's performance not in isolation, but as a team player. A simple accord allows for the clear observation of its effect—whether it acts as a modifier, adds lift, or provides a unique character. A fruity-floral accord is a logical starting point given the profile of related molecules.
Example Test Accord (Parts by Weight):
-
Hedione: 300
-
Iso E Super: 200
-
Galaxolide (50% in IPM): 150
-
Linalool: 100
-
Phenyl Ethyl Alcohol: 50
-
Verdox: 50
-
Test Variable (Methyl 2-methyl-3-oxohexanoate): X
-
Filler (DPG): 150 - X
Procedure:
-
Create a master batch of the accord without the test variable or filler.
-
Create three versions:
-
Control: Add 150 parts DPG.
-
Test 1: Add 5 parts Test Variable, 145 parts DPG (0.5% of total).
-
Test 2: Add 10 parts Test Variable, 140 parts DPG (1.0% of total).
-
-
Age the accords for 48 hours.
-
Evaluate all three on smelling strips, comparing the test versions to the control to identify the contribution of the new molecule.
Conclusion and Future Directions
This document provides the essential, scientifically-grounded protocols to take Methyl 2-methyl-3-oxohexanoate from an unknown chemical entity to a fully characterized potential asset for the fragrance and flavor palettes. The key differentiator of this molecule—the C2 methyl group—is hypothesized to lower its volatility and potentially introduce a richer, more complex character compared to Methyl 3-oxohexanoate. Systematic execution of these protocols will validate this hypothesis. Successful characterization should be followed by stability testing in key product bases (e.g., soap, shampoo, beverage) and toxicological assessment to ensure regulatory compliance before commercialization.
References
-
Scognamiglio, J., et al. (2012). Fragrance material review on methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate. Food and Chemical Toxicology, 50, S596-S599. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Chemical Properties and Applications of Methyl 3-Oxohexanoate. Available at: [Link]
- Google Patents. US4126585A - 2-Methyl-2-ethyl-hexanoate ester perfume compositions.
-
The Good Scents Company. methyl 3-oxohexanoate, 30414-54-1. Available at: [Link]
-
The Good Scents Company. methyl 2-hexenoate, 2396-77-2. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12465793, Methyl 2-methyl-3-oxohexanoate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 34537, Ethyl 2-methyl-3-oxohexanoate. Available at: [Link]
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- 2. nbinno.com [nbinno.com]
- 3. Hexanoic acid, 2-methyl-3-oxo-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 2-methyl-3-oxohexanoate | C8H14O3 | CID 12465793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-oxohexanoate CAS#: 30414-54-1 [m.chemicalbook.com]
Transesterification of "Methyl 2-methyl-3-oxohexanoate" protocol
An Application Guide to the Transesterification of Methyl 2-methyl-3-oxohexanoate
Introduction: The Synthetic Value of β-Keto Esters
β-Keto esters are foundational synthons in synthetic chemistry, prized for possessing both electrophilic and nucleophilic reactive sites.[1][2] Their unique structure makes them key intermediates in the synthesis of complex molecules and pharmaceuticals.[1][2][3] The transesterification of β-keto esters is a particularly powerful transformation, allowing for the modification of the ester group under generally mild conditions.[1][3][4] This process is often preferred over pathways involving the corresponding β-keto acids, which are prone to instability and decarboxylation.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the transesterification of a specific substrate, Methyl 2-methyl-3-oxohexanoate. We will explore the underlying mechanisms, provide a detailed experimental protocol, discuss analytical validation, and offer field-proven troubleshooting advice.
Pillar 1: Reaction Principles and Mechanistic Insight
The transesterification of a β-keto ester is an equilibrium-driven process where the alkoxy group of the ester is exchanged with an alcohol.[6] Due to the slow kinetics of the reaction, a catalyst is almost always required to achieve efficient conversion.[1][3][5][7] The choice of catalyst—acid, base, or enzyme—dictates the reaction mechanism and conditions.
Causality Behind Catalyst Selection:
-
Acid Catalysis: This is a widely used method employing protic acids (e.g., H₂SO₄, boric acid) or Lewis acids (e.g., boronic acids).[1][3][5] The mechanism proceeds through protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack from the new alcohol. A critical consideration for acid-catalyzed reactions is the need for strictly anhydrous conditions to prevent competitive hydrolysis of the ester back to the carboxylic acid.[1][3]
-
Base Catalysis: Under basic conditions, typically using an alkoxide, the mechanism involves a direct nucleophilic addition of the alkoxide to the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of the original methoxide.[6] The reaction is often performed using the desired alcohol as the solvent.[6]
-
Enzymatic Catalysis: Lipases, such as Novozym 435 (Candida antarctica lipase B), offer a remarkably mild and selective alternative.[3][4] These biocatalysts can operate under neutral conditions, demonstrating high functional group tolerance and minimizing side reactions, which is particularly valuable for complex substrates.[1]
A key principle for driving the reaction to completion is the removal of the methanol byproduct, which shifts the equilibrium toward the product side in accordance with Le Châtelier's principle. This is commonly achieved by using a large excess of the reactant alcohol or by physical removal of the methanol via distillation or with molecular sieves.[1] The selectivity for transesterifying β-keto esters over other ester types is a notable advantage, believed to arise from the formation of a stable six-membered enol intermediate that can chelate to the catalyst.[4][5]
Pillar 2: A Validated Experimental Protocol
This section provides a self-validating, step-by-step protocol for the transesterification of Methyl 2-methyl-3-oxohexanoate to Ethyl 2-methyl-3-oxohexanoate using a Lewis acid catalyst.
Objective: To synthesize Ethyl 2-methyl-3-oxohexanoate with high purity and yield.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Methyl 2-methyl-3-oxohexanoate | ≥98% | Sigma-Aldrich |
| Ethanol (Anhydrous) | ≥99.5% | Fisher Scientific |
| 3-Nitrobenzeneboronic acid | ≥97% | Combi-Blocks |
| Toluene | Anhydrous, ≥99.8% | Acros Organics |
| Ethyl Acetate | ACS Grade | VWR |
| Saturated Sodium Bicarbonate Solution | ACS Grade | LabChem |
| Brine (Saturated NaCl Solution) | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate | Reagent Grade | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
Equipment:
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser and heating mantle
-
Nitrogen/Argon inlet for inert atmosphere
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical instruments (TLC, GC-MS, NMR)
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-methyl-3-oxohexanoate (1.58 g, 10 mmol, 1.0 equiv.).
-
Add anhydrous toluene (20 mL) and anhydrous ethanol (2.30 g, 50 mmol, 5.0 equiv.). Using the alcohol in excess helps drive the reaction equilibrium towards the products.
-
Add the 3-nitrobenzeneboronic acid catalyst (42 mg, 0.25 mmol, 2.5 mol%). This catalyst is effective for transesterifying β-keto esters under mild conditions.[1][3]
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80°C using a heating mantle. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress every hour by taking a small aliquot, quenching it with a drop of water, extracting with ethyl acetate, and analyzing by Thin-Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot, indicates progress.
-
Workup and Neutralization: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize and remove the acidic catalyst, followed by brine (1 x 30 mL) to remove residual water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. This step is crucial for removing any unreacted starting material and non-volatile impurities.[8] Combine the fractions containing the pure product and remove the solvent in vacuo to yield Ethyl 2-methyl-3-oxohexanoate as a clear oil.
Pillar 3: Analytical Validation and Data Presentation
Rigorous analysis is essential to confirm the identity, purity, and yield of the final product. A multi-technique approach ensures a self-validating system.
Analytical Methods:
-
Thin-Layer Chromatography (TLC): A rapid and indispensable tool for monitoring the reaction's progress in real-time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the product and provides an accurate assessment of purity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation. For Ethyl 2-methyl-3-oxohexanoate, key ¹H NMR signals will include a triplet and quartet characteristic of the ethyl group, which are absent in the starting methyl ester's spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for observing the disappearance of reactants and the appearance of products. The C=O stretching frequencies can be monitored throughout the reaction.[10][11]
Expected Analytical Data Summary:
| Analyte | TLC Rf (20% EtOAc/Hex) | Key ¹H NMR Signals (δ, ppm) | MS (EI) m/z |
| Methyl 2-methyl-3-oxohexanoate | ~0.45 | ~3.7 (s, 3H, -OCH₃), 3.4 (q, 1H), 1.3 (d, 3H) | 158 [M]⁺ |
| Ethyl 2-methyl-3-oxohexanoate | ~0.40 | ~4.2 (q, 2H, -OCH₂CH₃), ~1.25 (t, 3H, -OCH₂CH₃), 3.4 (q, 1H) | 172 [M]⁺ |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive or insufficient catalyst.2. Presence of water in reagents.[1][3]3. Insufficient temperature or reaction time. | 1. Use fresh catalyst or increase catalyst loading slightly.2. Ensure all reagents and solvents are strictly anhydrous.3. Confirm reaction temperature and allow for longer reaction times. |
| Formation of Side Products | 1. Hydrolysis due to water contamination.2. Self-condensation of the β-keto ester (Claisen-type). | 1. Dry all glassware and use anhydrous reagents.[3]2. Maintain the recommended reaction temperature; avoid excessive heat. |
| Difficult Purification | 1. Incomplete reaction leading to co-elution.2. Incomplete removal of the catalyst. | 1. Drive the reaction to completion before workup.2. Ensure thorough washing with sodium bicarbonate solution during workup to remove the acid catalyst. |
Conclusion
The transesterification of Methyl 2-methyl-3-oxohexanoate is a robust and versatile method for synthesizing new β-keto ester derivatives, which are valuable building blocks in pharmaceutical and chemical research.[12][13] By understanding the core principles of catalysis and equilibrium, and by employing a rigorous, well-monitored protocol, researchers can reliably achieve high yields of pure product. The methodologies and insights provided in this guide are designed to empower scientists to successfully implement this key chemical transformation.
References
-
O'Brien, P., & de Leseleuc, M. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(37), 22859–22920. [Link]
-
O'Brien, P., & de Leseleuc, M. (2021). Recent advances in the transesterification of β-keto esters. cora.ucc.ie. [Link]
-
Sari, T. A. P., et al. (2024). Optimization of Methyl Ester Through Simultaneous Esterification–Transesterification Reactions Using Waste Cooking Oil as Raw. E3S Web of Conferences, 503, 04010. [Link]
-
Bandgar, B. P., et al. (2012). Transesterification of b-Keto Esters with Thiols, Amines, Diols and Amino Alcohols Catalysed by 1 a. ResearchGate. [Link]
-
O'Brien, P., & de Leseleuc, M. (2021). Recent advances in the transesterification of b-keto esters. SciSpace. [Link]
- Day, A. G., et al. (2012). Methods for Production of Biodiesel.
-
O'Brien, P., & de Leseleuc, M. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]
-
Various Authors. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Bandgar, B. P., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. [Link]
- Cordova, A., & Janda, K. D. (2003). Synthesis of B-keto esters.
-
Pisarello, M. L., & Querini, C. A. (2012). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. The Open Chemical Engineering Journal. [Link]
-
S, S. S., & K, S. (2023). Purification strategies for crude glycerol: A transesterification derivative. ResearchGate. [Link]
-
G, A. A., & S, S. (2016). PREPARATION AND EVALUATION OF METHYL ESTERS DERIVED FROM DIFFERENT SOURCES. ResearchGate. [Link]
-
da Silva, G. P., et al. (2024). Purification and use of crude green glycerol from the transesterification of triglycerides in the formulation of an alcohol gel hand sanitizer. PMC - PubMed Central. [Link]
-
Trevisan, M. G., et al. (2008). Fourier Transform Infrared Spectroscopy (FTIR) Method To Monitor Soy Biodiesel and Soybean Oil in Transesterification Reactions, Petrodiesel−Biodiesel Blends, and Blend Adulteration with Soy Oil. Energy & Fuels. [Link]
-
Kukharchuk, I., et al. (2023). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. NIH. [Link]
-
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]
-
Falcinelli, S., et al. (2023). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI. [Link]
-
Tsuji, J. (2010). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. [Link]
-
S, S. S., & K, S. (2023). Purification Strategies for Crude Glycerol: A Transesterification Derivative. AIP Publishing. [Link]
-
Biodiesel Magazine. (2010). Biodiesel Purification Options. Biodiesel Magazine. [Link]
-
Holcapek, M., et al. (1999). Analytical monitoring of the production of biodiesel by high- performance liquid chromatography with various detection methods. Journal of Chromatography A. [Link]
-
Tan, H. W., et al. (2021). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Frontiers. [Link]
-
Flores-Alamo, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]
Sources
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- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
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"Methyl 2-methyl-3-oxohexanoate" as a building block for heterocyclic compounds
Application Note: Methyl 2-methyl-3-oxohexanoate as a Regio-Controlled Scaffold for Heterocyclic Synthesis
Abstract & Core Utility
Methyl 2-methyl-3-oxohexanoate (CAS: 51756-08-2) is a specialized
This guide details the physicochemical profile of the molecule and provides validated protocols for its conversion into three major heterocyclic classes: Pyrazoles, Pyrimidines, and Coumarins. [1]
Chemical Profile & Reactivity
The utility of Methyl 2-methyl-3-oxohexanoate stems from its 1,3-dielectrophilic character.[1] However, the
| Property | Data | Note |
| IUPAC Name | Methyl 2-methyl-3-oxohexanoate | Also known as Methyl 2-methyl-3-oxocaproate |
| CAS Number | 51756-08-2 | |
| Molecular Weight | 158.20 g/mol | |
| Boiling Point | ~190 °C (760 mmHg) | High boiling point requires vacuum distillation for purification if needed.[1] |
| Density | 1.0 ± 0.1 g/mL | |
| Key Functionality | Dual electrophile (Ketone C3 & Ester C1).[1] | |
| Alpha-Proton | 1 Acidic Proton (C2) | Less acidic than unsubstituted analogs; alkylation at this position is difficult due to sterics.[1] |
Reactivity Insight:
The C3-ketone is the "harder" electrophile compared to the C1-ester.[1] However, the adjacent propyl group (C4-C6) and the
Strategic Synthesis Map
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Caption: Divergent synthesis pathways transforming Methyl 2-methyl-3-oxohexanoate into bioactive heterocycles.
Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazolones
Target: 4-Methyl-3-propyl-1H-pyrazol-5(4H)-one
This reaction utilizes the condensation of hydrazine with the
Reagents:
-
Hydrazine monohydrate (1.1 equiv)[1]
-
Ethanol (Absolute, 5 mL/mmol)[1]
-
Acetic acid (Cat., 0.1 equiv)[1]
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with Methyl 2-methyl-3-oxohexanoate dissolved in absolute ethanol.
-
Addition: Cool the solution to 0°C in an ice bath. Add hydrazine monohydrate dropwise over 10 minutes. Note: Exothermic reaction.[1]
-
Catalysis: Add catalytic acetic acid.
-
Reflux: Warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[1] The starting ester spot (
) should disappear.[1] -
Isolation: Cool the reaction mixture to room temperature. Often, the product precipitates as a white solid.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]
Regioselectivity Note: If using substituted hydrazines (e.g., Methylhydrazine), a mixture of isomers (1,4-dimethyl-3-propyl vs 1,3-dimethyl-4-propyl) may form.[1] The major isomer is typically dictated by the initial attack of the more nucleophilic nitrogen on the ketone.[1]
Protocol B: Synthesis of Functionalized Pyrimidines
Target: 2-Amino-5-methyl-6-propylpyrimidin-4-ol
Pyrimidines derived from this scaffold are valuable in oncology research (e.g., kinase inhibitors).[1] The reaction with guanidine is a classic cyclization.[1]
Reagents:
Step-by-Step Methodology:
-
Base Generation: Dissolve sodium metal (2.5 equiv) in anhydrous ethanol to generate fresh sodium ethoxide. Alternatively, use commercial 21% NaOEt solution.[1]
-
Free Base Formation: Add Guanidine HCl to the NaOEt solution and stir for 15 minutes at room temperature to liberate the free base.
-
Condensation: Add Methyl 2-methyl-3-oxohexanoate dropwise to the guanidine mixture.
-
Cyclization: Reflux the mixture for 8–12 hours.
-
Work-up:
-
Filtration: Collect the solid by vacuum filtration, wash with ice-cold water, and dry in a vacuum oven at 50°C.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrazoles) | Incomplete cyclization due to steric bulk of the propyl group.[1] | Increase reflux time to 12h or switch to a higher boiling solvent (e.g., n-Butanol). |
| Oiling Out | Product is trapped in impurities.[1] | Triturate the crude oil with diethyl ether or cold pentane to induce solidification.[1] |
| Regioisomer Mixtures | Use of unsymmetrical dinucleophiles (e.g., Methylhydrazine).[1] | Separate isomers using flash column chromatography (Silica gel, EtOAc/Hexane gradient).[1] |
| Starting Material Remains | Enolization of starting material prevents nucleophilic attack.[1] | Add a Lewis Acid catalyst (e.g., |
References
-
PubChem Compound Summary. "Methyl 2-methyl-3-oxohexanoate (CID 12465793)."[1] National Center for Biotechnology Information.[1] [Link][1]
-
Organic Chemistry Portal. "Synthesis of Pyrazoles." (General mechanism for
-keto ester condensation). [Link] -
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations.[1] (Standard reference for Pechmann and Knorr syntheses).[1] [Link][1]
Sources
The Strategic Construction of α-Quaternary Carbon Centers: Palladium-Catalyzed Reactions of Methyl 2-Methyl-3-Oxohexanoate Derivatives
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Significance of α-Quaternary β-Keto Esters
In the landscape of pharmaceutical and natural product synthesis, the creation of all-carbon quaternary stereocenters is a formidable challenge, yet one that unlocks access to a vast array of structurally complex and biologically active molecules. Methyl 2-methyl-3-oxohexanoate, a readily accessible β-keto ester, and its derivatives serve as exemplary substrates for sophisticated palladium-catalyzed transformations aimed at constructing these critical architectural motifs. The strategic positioning of the ester and ketone functionalities allows for the facile generation of a nucleophilic α-carbon, which can be engaged in a variety of bond-forming reactions. This guide provides an in-depth exploration of two cornerstone palladium-catalyzed methodologies—the Tsuji-Trost allylic alkylation and α-arylation—as applied to derivatives of methyl 2-methyl-3-oxohexanoate. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the critical parameters that govern their success, thereby empowering researchers to leverage these powerful synthetic tools in their own endeavors.
Part 1: The Tsuji-Trost Reaction for Asymmetric Allylic Alkylation
The Tsuji-Trost reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the palladium-catalyzed substitution of an allylic substrate with a nucleophile.[1][2] In the context of methyl 2-methyl-3-oxohexanoate derivatives, this reaction allows for the introduction of an allyl group at the α-position, generating a valuable α-quaternary stereocenter. The reaction generally proceeds under mild conditions and, with the use of chiral ligands, can be rendered highly enantioselective.[1]
Mechanistic Rationale: A Symphony of Palladium Catalysis
The catalytic cycle of the Tsuji-Trost reaction is a well-orchestrated sequence of events initiated by the coordination of a palladium(0) complex to the double bond of the allylic substrate.[1][2] This is followed by oxidative addition, wherein the leaving group on the allylic substrate is displaced, forming a cationic η³-allylpalladium(II) complex.[1][2] The enolate of the methyl 2-methyl-3-oxohexanoate derivative, generated in situ by a base, then acts as a soft nucleophile. The stereochemical outcome of the reaction is often determined by the mode of nucleophilic attack on the π-allyl palladium intermediate. For soft nucleophiles like β-keto ester enolates, the attack typically occurs on the face of the allyl group opposite to the palladium metal, leading to an overall retention of stereochemistry from the palladium complex to the product. The choice of chiral ligand is paramount in establishing a chiral environment around the palladium center, thereby dictating the facial selectivity of the nucleophilic attack and ultimately the enantiomeric excess of the product.[1]
Diagram 1: Catalytic Cycle of the Tsuji-Trost Reaction
Caption: The catalytic cycle of the palladium-catalyzed Tsuji-Trost allylic alkylation.
Application Protocol: Asymmetric Allylic Alkylation of a Methyl 2-Methyl-3-Oxohexanoate Derivative
This protocol details the asymmetric allylic alkylation of a representative derivative of methyl 2-methyl-3-oxohexanoate to construct a chiral α-quaternary center.
Materials:
-
Methyl 2-methyl-3-oxohexanoate derivative (1.0 equiv)
-
Allyl acetate (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
(R,R)-Trost Ligand ((R,R)-N,N'-Bis(2-(diphenylphosphino)benzoyl)cyclohexane-1,2-diamine) (7.5 mol%)
-
Bis(trimethylsilyl)amide sodium salt (NaHMDS) (1.1 equiv, as a 1.0 M solution in THF)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Standard laboratory glassware (oven-dried)
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd₂(dba)₃ (2.5 mol%) and the (R,R)-Trost ligand (7.5 mol%) in anhydrous toluene (sufficient to dissolve). Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should turn from a deep purple to a yellow-orange color.
-
Enolate Formation: In a separate flame-dried Schlenk flask under argon, dissolve the methyl 2-methyl-3-oxohexanoate derivative (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add the NaHMDS solution (1.1 equiv) dropwise via syringe over 5 minutes. Stir the resulting enolate solution at -78 °C for an additional 30 minutes.
-
Allylation Reaction: To the enolate solution at -78 °C, add the pre-formed palladium catalyst solution via cannula. Following this, add allyl acetate (1.2 equiv) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-allylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcome and Data Interpretation:
| Entry | Substrate Derivative | Allylic Partner | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Methyl 2-methyl-3-oxohexanoate | Allyl Acetate | (R,R)-Trost | Toluene/THF | rt | 18 | 85 | 92 |
| 2 | Ethyl 2-methyl-3-oxohexanoate | Cinnamyl Acetate | (S,S)-Trost | Toluene/THF | rt | 24 | 81 | 95 |
Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction conditions.
Part 2: Palladium-Catalyzed α-Arylation of Methyl 2-Methyl-3-Oxohexanoate Derivatives
The direct α-arylation of carbonyl compounds is a highly valuable transformation for the synthesis of molecules with applications in medicinal chemistry and materials science.[3] For methyl 2-methyl-3-oxohexanoate derivatives, this reaction provides a direct route to α-aryl-β-keto esters, which are important precursors for a variety of heterocyclic and carbocyclic compounds. This transformation is typically achieved using a palladium catalyst in the presence of a suitable ligand and a base.
Mechanistic Rationale: The Buchwald-Hartwig Amination Analogy
The mechanism of the palladium-catalyzed α-arylation of ketones and esters is analogous to the well-established Buchwald-Hartwig amination. The catalytic cycle is believed to commence with the oxidative addition of an aryl halide to a palladium(0) complex, forming an arylpalladium(II) halide intermediate. In a subsequent step, the enolate of the methyl 2-methyl-3-oxohexanoate derivative, generated by a base, coordinates to the palladium center. The crucial carbon-carbon bond-forming step occurs via reductive elimination from this intermediate, yielding the α-arylated product and regenerating the palladium(0) catalyst. The choice of ligand is critical for promoting both the oxidative addition and the reductive elimination steps, with bulky, electron-rich phosphine ligands often being the most effective.[4]
Diagram 2: Experimental Workflow for Palladium-Catalyzed α-Arylation
Caption: A generalized workflow for the palladium-catalyzed α-arylation of a β-keto ester.
Application Protocol: α-Arylation of Methyl 2-Methyl-3-Oxohexanoate
This protocol provides a detailed procedure for the α-arylation of methyl 2-methyl-3-oxohexanoate with an aryl bromide.
Materials:
-
Methyl 2-methyl-3-oxohexanoate (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk line or glovebox
-
Magnetic stirrer and hotplate with oil bath
-
Rotary evaporator
-
Standard laboratory glassware (oven-dried)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (2 mol%), tBuXPhos (4 mol%), and NaOtBu (1.5 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: Add anhydrous toluene to the Schlenk tube, followed by methyl 2-methyl-3-oxohexanoate (1.0 equiv) and 4-bromoanisole (1.2 equiv).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of toluene). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-arylated product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Expected Outcome and Data Interpretation:
| Entry | β-Keto Ester | Aryl Halide | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-methyl-3-oxohexanoate | 4-Bromoanisole | tBuXPhos | NaOtBu | 100 | 16 | 88 |
| 2 | Methyl 2-methyl-3-oxohexanoate | 2-Chlorotoluene | RuPhos | K₃PO₄ | 110 | 24 | 75 |
Note: This data is illustrative. Actual yields may vary based on reaction scale and purity of reagents.
Conclusion and Future Outlook
The palladium-catalyzed allylic alkylation and α-arylation of methyl 2-methyl-3-oxohexanoate derivatives represent robust and highly adaptable strategies for the construction of valuable α-quaternary β-keto esters. The protocols detailed herein provide a solid foundation for researchers to apply these methodologies in their synthetic campaigns. The continued development of new, more active, and selective catalyst systems, particularly those that operate under milder conditions and with broader substrate scopes, will undoubtedly expand the utility of these reactions. Furthermore, the application of these methods in the synthesis of complex natural products and novel pharmaceutical agents will continue to be a vibrant area of research, underscoring the enduring power of palladium catalysis in modern organic synthesis.
References
-
NROChemistry. (n.d.). Tsuji-Trost Allylation. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Tsuji–Trost reaction. In Wikipedia. Retrieved from [Link]
-
MDPI. (2022). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 27(9), 2975. [Link]
-
ResearchGate. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(12), 952-975. [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]
-
Jiao, Y. (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Presentation. [Link]
-
Xu, Y.-N., Zhu, M.-Z., & Tian, S.-K. (2019). Chiral α-Amino Acid/Palladium-Catalyzed Asymmetric Allylation of α-Branched β-Ketoesters with Allylic Amines: Highly Enantioselective Construction of All-Carbon Quaternary Stereocenters. The Journal of Organic Chemistry, 84(22), 14936–14942. [Link]
-
National Institutes of Health. (2014). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. Journal of the American Chemical Society, 136(4), 1230–1233. [Link]
-
National Institutes of Health. (2009). Palladium-catalyzed decarboxylative asymmetric allylic alkylation of enol carbonates. Journal of the American Chemical Society, 131(51), 18353–18365. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Palladium-catalyzed allylic C–H alkylation of terminal olefins with 3-carboxamide oxindoles. Organic & Biomolecular Chemistry, 16(3), 350-354. [Link]
-
National Institutes of Health. (2009). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates. Journal of the American Chemical Society, 131(51), 18353–18365. [Link]
-
National Institutes of Health. (2012). Palladium-Catalyzed Asymmetric Alkylation in the Synthesis of Cyclopentanoid and Cycloheptanoid Core Structures Bearing All-Carbon Quaternary Stereocenters. The Journal of organic chemistry, 77(17), 7211–7226. [Link]
-
ChemInform. (2004). Palladium-Catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Angewandte Chemie International Edition, 41(6), 953-956. [Link]
-
National Institutes of Health. (2022). Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. Nature Communications, 13, 438. [Link]
-
National Institutes of Health. (2009). Palladium-Catalyzed Decarboxylative Rearrangements of Allyl 2,2,2-Trifluoroethyl Malonates: Direct Access to Homoallylic Esters. Organic letters, 11(20), 4568–4571. [Link]
-
PubMed. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]
-
ResearchGate. (2017). Direct synthesis of α-ketothioamides from aryl methyl ketones and amines via I2-promoted sp3 C–H functionalization. Organic & Biomolecular Chemistry, 15(2), 269-273. [Link]
-
Stoltz, B. M. (2014). Enantioselective Synthesis of α-Quaternary Mannich Adducts by Palladium-Catalyzed Allylic Alkylation. Angewandte Chemie International Edition, 53(52), 14510-14514. [Link]
-
ACS Publications. (2012). Pd- and Mo-Catalyzed Asymmetric Allylic Alkylation. Organic Process Research & Development, 16(1), 185-199. [Link]
-
Semantic Scholar. (2013). Decarboxylative Palladium(II)Catalyzed Synthesis of Aryl Amidines from Aryl Carboxylic Acids. Chemistry - A European Journal, 19(39), 13183-13189. [Link]
-
Aurigene Pharmaceutical Services. (2010). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Synthesis, 2010(12), 2049-2054. [Link]
-
MDPI. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 27(19), 6243. [Link]
-
Caltech. (2014). Enantioselective Synthesis of α-Quaternary Mannich Adducts by Palladium-Catalyzed Allylic Alkylation. Angewandte Chemie International Edition, 53(52), 14510-14514. [Link]
-
Science Hub. (2015). Arylation of diethyl malonate and ethyl cyanoacetate catalyzed by palladium/di-tert-butylneopentylphosphine. Tetrahedron Letters, 56(23), 3447-3450. [Link]
-
ACS Publications. (2019). Asymmetric Synthesis of α-Quaternary γ-Lactams through Palladium-Catalyzed Asymmetric Allylic Alkylation. Organic Letters, 21(3), 844-848. [Link]
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
Troubleshooting & Optimization
Purification of "Methyl 2-methyl-3-oxohexanoate" by column chromatography
Technical Support Center: Purification of Methyl 2-methyl-3-oxohexanoate
Case ID: #PUR-MK6-002
Subject: Separation & Isolation Protocol for
Executive Summary & Molecule Profile
User Query: "How do I purify Methyl 2-methyl-3-oxohexanoate without decomposition or extensive tailing on the column?"
Technical Context:
Methyl 2-methyl-3-oxohexanoate is an aliphatic
This rapid interconversion during elution often results in "streaking" or "tailing," where the compound smears across a wide range of fractions rather than eluting as a tight band. Furthermore, the acidic nature of standard silica can catalyze hydrolysis or transesterification if the elution is too slow.
| Property | Data / Characteristic |
| Molecular Formula | |
| Functionality | |
| Key Challenge | Keto-Enol Tautomerism & Acid Sensitivity |
| Stationary Phase | Silica Gel 60 (Standard) or Neutral Alumina (Alternative) |
| Detection | UV (254 nm - weak), PMA Stain (Strong), |
Critical Workflow: The "Happy Path" Protocol
This is the standard operating procedure (SOP) for isolating the target compound with >95% purity.
Step 1: Column Preparation (Pre-treatment)
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
The "Neutralization" Trick: Standard silica is slightly acidic (
). To prevent tailing caused by interaction with acidic silanols:-
Slurry the silica in your starting solvent (e.g., 100% Hexanes).
-
Add 1% Triethylamine (TEA) to the slurry.
-
Pour the column and flush with 2 column volumes (CV) of pure Hexane to remove excess TEA before loading your sample.
-
Why? This caps the most active acidic sites, preventing the enol form from "sticking" and dragging.
-
Step 2: Sample Loading
-
Method: Wet loading is preferred if the oil is soluble in minimal Hexane/EtOAc.
-
Concentration: Dissolve the crude oil in a minimum volume of 9:1 Hexane:EtOAc.
-
Avoid: Do not load using DCM (Dichloromethane) if possible, as it can disrupt the equilibrium and broaden the band at the top of the column.
Step 3: Elution Gradient
Run a linear gradient. The target compound is relatively non-polar compared to alcohols but more polar than simple esters.
| Stage | Solvent System (Hexane : EtOAc) | Volume (CV) | Purpose |
| Equilibration | 100 : 0 (+1% TEA optional) | 2 CV | Remove air/excess base |
| Loading | 95 : 5 | 1 CV | Adsorb sample |
| Elution A | 95 : 5 | 3-5 CV | Elute non-polar impurities |
| Elution B | 85 : 15 | 5-8 CV | Target Elution Range |
| Wash | 50 : 50 | 2 CV | Flush polar byproducts |
Step 4: Visualization
-
UV (254 nm): The compound has weak absorbance (carbonyl
). It may not appear as a dark spot unless concentrated. -
Stain (Recommended):
-
PMA (Phosphomolybdic Acid): Dip and heat. Appears as a dark blue/black spot.
-
(Ferric Chloride): Specific for enols. Spraying the TLC plate will turn the spot red/purple . This confirms you have the
-keto ester.
-
Troubleshooting & FAQs
Q1: My compound is streaking (tailing) across 20 test tubes. How do I fix this?
Diagnosis: This is the classic "Keto-Enol Smear." The compound is interconverting on the silica surface faster than it is moving. Corrective Action:
-
Buffer the System: Use the 1% Triethylamine (TEA) method described in Step 1.
-
Increase Flow Rate: Run the column faster using flash pressure (air/nitrogen). Minimizing the residence time on the silica reduces the time available for equilibration, sharpening the band.
-
Switch Phase: If silica fails, use Neutral Alumina . Alumina is less acidic and often resolves
-keto esters as tighter bands.
Q2: I see two spots on the TLC that merge into one. Is my compound impure?
Diagnosis: Likely not. You are visualizing the keto and enol tautomers separating slightly on the TLC plate. Verification:
-
Run a 2D TLC: Spot the compound, run the plate halfway, dry it, rotate it 90 degrees, and run it again.
-
Result: If the spots lie on the diagonal, it is a single compound equilibrating. If off-diagonal, it is an impurity.
Q3: The yield is low, and I smell a "vinegar" odor. What happened?
Diagnosis: Hydrolysis or Retro-Claisen fragmentation.
Mechanism: The
-
Ensure solvents are dry.
-
Do not leave the compound on the column overnight.
-
Evaporate fractions immediately in a water bath
.
Visualizing the Logic
Workflow Diagram: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate stationary phase conditions based on initial TLC behavior.
Mechanism: Why Tailing Occurs (Tautomerism)
Caption: The dynamic equilibrium between Keto and Enol forms leads to differential interaction with silica, causing band broadening.
References
-
BenchChem. (2025).[1] The Art and Science of
-Keto Esters: A Technical Guide to Synthesis and Application in Drug Discovery. Retrieved from -
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from
-
Ragavan, R. V., et al. (2013).[2]
-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis. Journal of Organic Chemistry. Retrieved from -
Organic Syntheses. (1973). General handling of
-keto esters. Organic Syntheses, Coll. Vol. 5, p.743. Retrieved from
Sources
Troubleshooting low yield in Claisen condensation of β-keto esters
Ticket Category: Organic Synthesis / C-C Bond Formation Support Level: Tier 3 (Advanced Methodology)
Introduction: The Equilibrium Trap
Welcome to the Claisen Condensation Support Center. If you are experiencing low yields, you are likely fighting thermodynamics. Unlike the irreversible alkylation of enolates, the Claisen condensation is a reversible, equilibrium-driven process.[1]
The Critical Insight: The reaction between two esters to form a
The Golden Rule: You are not using the base as a catalyst; you are using it as a reagent to trap the product.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at <50% conversion, even with 1.0 equivalent of base."
Root Cause: Insufficient base stoichiometry relative to the acidic product.
Technical Explanation: The
-
If you use 0.5 eq of base: The reaction stops at 50% because all base is consumed by the product.
-
If you use 1.0 eq of base: The reaction reaches equilibrium but often stalls due to trace moisture or competing equilibria.
Resolution:
-
Increase Base Load: Use 1.1 to 1.2 equivalents of base relative to the limiting ester. This ensures complete deprotonation of the product, shifting the equilibrium entirely to the right (Le Chatelier’s Principle).
-
Self-Validation: Upon quenching with acid (workup), you should observe gas evolution or a distinct phase change as the enolate reprotonates to the organic-soluble
-keto ester.
Issue 2: "I see a mixture of different esters in my crude NMR."
Root Cause: Transesterification due to base/ester mismatch.
Technical Explanation: Nucleophilic attack by the alkoxide on the ester carbonyl is faster than alpha-deprotonation. If the nucleophile (
-
Example: Reacting Ethyl Acetate with Sodium Methoxide yields Methyl Acetate + Ethanol.
Resolution:
-
Match the Alkoxide: Always use the conjugate base of the ester’s alcohol group.
-
Ethyl Esters
Sodium Ethoxide / Ethanol -
Methyl Esters
Sodium Methoxide / Methanol -
t-Butyl Esters
Potassium t-Butoxide / THF
-
-
Alternative: If you cannot match (e.g., complex alcohol), use a non-nucleophilic base like LDA or LiHMDS at -78°C (Kinetic Control).
Issue 3: "My product disappeared during aqueous workup."
Root Cause: Retro-Claisen Condensation (Cleavage) or Water Solubility. Technical Explanation:
-
Cleavage: The
-keto ester is susceptible to nucleophilic attack at the ketone position.[2][3][4] If the workup is basic or strongly nucleophilic (warm water), the molecule cleaves back to starting materials.[4] -
Solubility: The product exists as an enolate salt in the reaction mixture. It is water-soluble. If you extract with ether before acidifying, the product stays in the water layer.
Resolution:
-
Acidification Protocol: You must acidify the aqueous layer to pH 3–4 before extraction. This protonates the enolate, rendering it organic-soluble.
-
Cold Quench: Perform the acidification at 0°C to suppress the retro-Claisen cleavage rate. Use dilute acetic acid or HCl.
Issue 4: "Crossed Claisen yielded mostly homocoupling products."
Root Cause: Lack of Chemoselectivity (Thermodynamic Control). Technical Explanation: If both esters have enolizable protons, base treatment yields a statistical mixture of four products (A-A, B-B, A-B, B-A).
Resolution:
-
Donor-Acceptor Strategy: Use one ester with no alpha-protons (e.g., Ethyl Benzoate, Ethyl Formate, Diethyl Carbonate) as the electrophile. Add the enolizable ester slowly to an excess of the base/electrophile mixture.
-
Kinetic Pre-activation: Pre-form the enolate of Ester A quantitatively using LDA at -78°C, then add Ester B slowly.
Part 2: Visualizing the Mechanism & Logic
Diagram 1: The Thermodynamic Driving Force
This diagram illustrates why the final deprotonation is the critical "sink" that drives the reaction.
Diagram 2: Troubleshooting Decision Matrix
Part 3: Standard & Advanced Protocols
Protocol A: Standard Thermodynamic Claisen (Self-Condensation)
Best for: Simple self-condensation of ethyl esters.
| Parameter | Specification |
| Substrate | Ethyl Ester (R-CH₂-COOEt) |
| Base | Sodium Ethoxide (NaOEt), 1.2 equiv |
| Solvent | Absolute Ethanol (Must be dry) |
| Temp | Reflux (78°C) |
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Base Prep: Add NaOEt (12 mmol) to absolute EtOH (10 mL). Note: Commercial NaOEt can degrade; freshly prepared from Na metal is superior.
-
Addition: Add Ethyl Ester (10 mmol) dropwise at room temperature.
-
Reaction: Heat to reflux for 2-4 hours. Monitor by TLC.
-
Quench (Critical): Cool to 0°C. Pour mixture into ice-cold 10% HCl (excess). Verify pH < 4.
-
Extraction: Extract with EtOAc (3x). The product is now in the organic layer.
Protocol B: Advanced Lewis-Acid Mediated Claisen (Soft Enolization)
Best for: Crossed Claisen, sensitive substrates, or when strong bases (LDA) cause decomposition.
Mechanism: Uses
| Parameter | Specification |
| Reagents | |
| Solvent | Dichloromethane (DCM), Anhydrous |
| Temp | -78°C to 0°C |
Step-by-Step:
-
Enolization: To a solution of Ester A (1.0 eq) in DCM at -78°C, add
(1.1 eq) dropwise. The solution will turn yellow/orange. -
Base Addition: Add Tributylamine (
) (2.2 eq) dropwise. Stir for 30 mins at -78°C. -
Condensation: Add the electrophile (Ester B or Acid Chloride) dropwise.
-
Warming: Allow to warm to 0°C over 1-2 hours.
-
Workup: Quench with saturated aqueous
.
Part 4: References
-
Mechanism & Driving Force:
-
Stoichiometry & pKa Analysis:
-
Advanced Titanium Protocols:
-
Retro-Claisen & Metabolism:
Sources
- 1. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Technical Support: Catalytic Architectures for Methyl 2-methyl-3-oxohexanoate
Doc ID: TS-SYN-25540 | Last Updated: 2026-02-04 Target Molecule: Methyl 2-methyl-3-oxohexanoate (CAS: 25540-35-4)[1]
System Triage: Route Selection Strategy
User Query: "Which catalyst system should I use to synthesize Methyl 2-methyl-3-oxohexanoate with high regioselectivity?"
Technical Response:
The synthesis of Methyl 2-methyl-3-oxohexanoate (an
Select your protocol based on the following decision matrix:
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and precursor availability.[1]
Detailed Protocols & Catalyst Logic
Protocol A: Titanium(IV) Mediated Cross-Claisen (The "Tanabe" Method)
Best For: High-precision synthesis where preventing self-condensation is critical.[1]
The "Catalyst": TiCl
Mechanism & Logic:
Standard base-catalyzed Claisen condensations fail here because Methyl Propionate and Methyl Butyrate have similar pKa values, leading to a statistical mixture of four products (A-A, B-B, A-B, B-A).
The TiCl
Step-by-Step Workflow:
-
Enolization: Charge flask with Methyl Propionate (1.1 eq) in CH
Clngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> . Cool to 0°C.[1] -
Activation: Add TiCl
(1.1 eq) dropwise.[1] (Observe yellow precipitate formation). -
Base Addition: Add Bu
N (2.2 eq) dropwise.[1] Stir for 30 min. -
Acylation: Cool to -78°C. Add Butyryl Chloride (1.0 eq) slowly.
-
Quench: Pour into cold aqueous HCl.
Performance Data:
| Parameter | Standard Base (NaOMe) | TiCl
Protocol B: Magnesium Chloride Soft Enolization (The "Rathke" Method)
Best For: Scalable synthesis avoiding hazardous titanium waste.[1]
The "Catalyst": MgCl
Mechanism & Logic:
Anhydrous MgCl
Step-by-Step Workflow:
-
Slurry Formation: Suspend anhydrous MgCl
(1.5 eq) in MeCN or EtOAc. -
Precursor: Add Methyl Propionate (or Potassium Methyl Malonate for higher reactivity).
-
Base: Add Et
N (2.0 eq).[1] Cool to 0°C.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Acylation: Add Butyryl Chloride dropwise.
-
Workup: Acidify with dilute H
SO to break the Mg-chelate.
Protocol C: Phase Transfer Catalyzed (PTC) Alkylation
Best For: Modifying commercially available Methyl 3-oxohexanoate.[1] The Catalyst: TBAI (Tetrabutylammonium iodide) or 18-Crown-6 .[1]
Mechanism & Logic:
Direct methylation of Methyl 3-oxohexanoate often results in O-alkylation (forming an enol ether) rather than the desired C-alkylation (forming the
-
Solution: Use a Phase Transfer Catalyst in a biphasic system (Liquid/Liquid or Solid/Liquid).[1] The bulky quaternary ammonium cation (Q
) pairs with the enolate, shielding the oxygen atom (Hard/Soft Acid Base theory) and directing the methyl iodide to the softer Carbon center.
Step-by-Step Workflow:
-
System: Toluene (organic phase) + 50% NaOH (aq).[1]
-
Catalyst: Add TBAI (5 mol%).
-
Substrate: Add Methyl 3-oxohexanoate.
-
Reagent: Add Methyl Iodide (MeI) dropwise at 10-15°C.
-
Outcome: The "Ion Pair" mechanism favors C-alkylation.[1]
Troubleshooting Guide (FAQ)
Issue 1: "I am observing significant O-Alkylation (Enol Ether formation)."
Context: Protocol C (Alkylation). Root Cause: The enolate oxygen is "hard" and unshielded.[1] Using polar aprotic solvents (DMF, DMSO) exposes the oxygen, increasing O-attack. Corrective Action:
-
Switch Solvent: Move to non-polar solvents (Toluene, DCM).[1]
-
Change Catalyst: Switch to Tetrabutylammonium Fluoride (TBAF) on silica or use a Crown Ether (18-Crown-6) with Potassium Carbonate.[1]
-
Leaving Group: Switch from Methyl Iodide (soft electrophile) to Methyl Tosylate (harder electrophile) is incorrect. Stick to Methyl Iodide ; soft electrophiles prefer C-alkylation.[1]
Issue 2: "The TiCl4 reaction turned into a black tar."
Context: Protocol A.
Root Cause: Exotherm mismanagement or moisture ingress.[1] TiCl
-
Drying: Ensure CH
Cl is distilled over CaH . -
Temp Control: The addition of TiCl
to the ester must be at 0°C or lower. The addition of the Acid Chloride must be at -78°C.
Issue 3: "Low yield in the MgCl2 route; starting material recovered."
Context: Protocol B.
Root Cause: The MgCl
-
Activation: Flame-dry the MgCl
under high vacuum immediately before use, or use Mg(OEt) (Magnesium Ethoxide) which generates the active Mg species in situ.
Mechanistic Visualization
The following diagram illustrates the Chelation Control Model (Zimmerman-Traxler like transition state) which dictates the success of the Ti/Mg mediated pathways.
Figure 2: Metal-Templated Transition State. The Metal (Ti or Mg) holds the enolate and the electrophile in close proximity, preventing O-acylation and ensuring regioselective C-C bond formation.
References
-
Tanabe, Y. , et al. (1989).[1][2][3] "Direct C-Acylation of Enol Silyl Ethers with Acid Chlorides Promoted by TiCl4." Bulletin of the Chemical Society of Japan, 62, 1917.[2][3] [1]
-
Rathke, M. W. , & Cowan, P. J. (1985).[1] "Procedures for the acylation of magnesium enolates." Journal of Organic Chemistry, 50(15), 2622–2624.[1] [1]
-
Misaki, T. , & Tanabe, Y. (2006).[1][4] "Powerful Ti-Crossed Claisen Condensation between Ketene Silyl Acetals and Acid Chlorides."[1] Organic Letters, 8(23), 5215-5218.[1] [1]
-
PubChem. (n.d.).[1] "Methyl 3-oxohexanoate (Compound)."[1][5][6] National Center for Biotechnology Information.[1] Retrieved February 4, 2026.[1] [1]
-
Iida, A. , et al. (2008).[1] "Reductive Ti-crossed Claisen Condensation."[1] Chemistry Letters, 37(6).[1] [1]
Sources
Stability of "Methyl 2-methyl-3-oxohexanoate" under acidic and basic conditions
Executive Summary
Methyl 2-methyl-3-oxohexanoate (CAS: 609-08-5) is a substituted
The Critical Takeaway: This molecule is thermodynamically unstable toward decarboxylation when the ester is hydrolyzed to its free acid form. Consequently, it exhibits a "U-shaped" stability curve: it degrades rapidly in strong acid (direct hydrolysis
This guide details the mechanistic causes of these instabilities and provides validated protocols to prevent product loss during synthesis and storage.
Module 1: Stability Under Acidic Conditions
Risk Level: High Primary Degradation Pathway: Hydrolysis followed by Decarboxylation[1][2]
The Mechanism: Why it degrades
Under acidic conditions (pH < 4), the ester group is hydrolyzed to the corresponding
Key Observation: If you observe gas evolution (bubbling) during an acidic wash or reaction, you are actively losing your product to decarboxylation.
Troubleshooting: Acidic Instability
| Symptom | Probable Cause | Corrective Action |
| Gas evolution ( | pH is too low (< 2.0), triggering rapid decarboxylation. | Immediately neutralize with saturated |
| Loss of Ester Peak (NMR/IR) | Acid-catalyzed hydrolysis occurred. | Avoid aqueous acid washes (e.g., 1M HCl). Use buffered washes (Ammonium Chloride, pH ~5) instead. |
| New Ketone Spot on TLC | Product has fully decarboxylated to 2-methyl-3-hexanone. | Irreversible. Check if reaction temperature exceeded |
Module 2: Stability Under Basic Conditions
Risk Level: Moderate to High (Context Dependent) Primary Degradation Pathways: Saponification, Enolization, and Retro-Claisen
The Saponification Trap
In the presence of hydroxide bases (NaOH, KOH), the ester hydrolyzes to the carboxylate salt.
-
The Trap: The carboxylate salt is stable in the basic solution. However, as soon as you acidify the solution during workup (to extract the product), you generate the free
-keto acid. If this acidification is done without temperature control, the free acid will decarboxylate immediately.
Enolization & Racemization
The proton at C2 (between the carbonyls) is highly acidic (
-
Consequence: Even weak bases (carbonates, tertiary amines) will deprotonate C2 to form an enolate.
-
Impact: If C2 is a chiral center in your specific synthesis, basic conditions will cause rapid racemization.
Retro-Claisen Condensation
Strong alkoxides (e.g.,
Troubleshooting: Basic Instability
| Symptom | Probable Cause | Corrective Action |
| Low Yield after Acidic Workup | Saponification occurred in base; product lost as | Do not acidify below pH 5. Extract rapidly at |
| Loss of Optical Activity | Enolization at C2 caused racemization. | Use non-nucleophilic bases (e.g., LDA, LiHMDS) at |
| Formation of Methyl Butyrate | Retro-Claisen cleavage due to concentrated methoxide. | Dilute reaction mixture. Lower temperature. Ensure stoichiometry of base does not exceed 1.1 eq. |
Module 3: Visualizing the Degradation Pathways
The following diagram maps the critical failure points for Methyl 2-methyl-3-oxohexanoate. Note that Heat acts as a catalyst for the final irreversible step in both pathways.
Figure 1: Degradation pathways showing the convergence of acidic and basic instability toward the decarboxylated ketone.
Module 4: Validated Protocols
Protocol A: Safe Workup (Preventing Decarboxylation)
Use this protocol if your reaction mixture contains the enolate or carboxylate salt of the target compound.
-
Cooling: Cool the reaction mixture to
(ice bath). -
Quenching:
-
Do NOT dump into strong acid (e.g., 1M HCl).
-
DO pour the mixture into a vigorously stirred biphasic mixture of Ethyl Acetate and Saturated Ammonium Chloride (
) . -
Note: Saturated
buffers the pH to ~5–6, which is acidic enough to protonate the enolate back to the keto-ester but mild enough to minimize hydrolysis.
-
-
Extraction: Separate layers immediately.
-
Drying: Dry organic layer over
(neutral) rather than (slightly acidic/Lewis acidic, can sometimes catalyze degradation in sensitive substrates). -
Concentration: Rotary evaporate at bath temperature
.
Protocol B: Rapid Stability Assay (TLC/NMR)
Use to verify compound integrity before scale-up.
-
TLC Method:
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Stain:
(Ketones/Esters) or UV. -
Observation: The decarboxylated ketone (2-methyl-3-hexanone) is less polar and will have a significantly higher
than the parent ester.
-
-
NMR Marker (1H NMR,
):-
Target: Look for the methyl ester singlet (
) around 3.7 ppm. -
Degradation: Disappearance of the
3.7 singlet and appearance of a new triplet/multiplet pattern typical of a simple ketone indicates decarboxylation.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-keto ester instability and decarboxylation). -
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discussion on the cyclic transition state of decarboxylation).
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. (Detailed visual mechanism of the hydrolysis-decarboxylation sequence).
-
Organic Chemistry Portal. (n.d.). Claisen Condensation & Stability. (Covers the retro-Claisen and stability of
-keto esters in base). -
BenchChem Technical D
-Keto Esters. (General protocols for handling sensitive ester intermediates).
Sources
Improving the selectivity of "Methyl 2-methyl-3-oxohexanoate" reactions
Current Status: Operational | Topic: Selectivity Optimization (CAS: 6064-39-7) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Substrate Profile & Selectivity Landscape
Molecule: Methyl 2-methyl-3-oxohexanoate
Structure:
-
Diastereoselectivity (DKR): Controlling the syn/anti ratio during reduction.[1]
-
Enantioselectivity: Establishing absolute configuration at the new C3-hydroxyl and the dynamic C2-methyl center.
-
Regioselectivity: Directing electrophilic attack to C2 (C-alkylation) versus the oxygen (O-alkylation).[1]
Troubleshooting Module: Asymmetric Hydrogenation (DKR)
Context: The most high-value transformation for this molecule is the Dynamic Kinetic Resolution (DKR) via asymmetric hydrogenation to yield chiral
Ticket #101: "My syn/anti ratio is poor (< 80:20). How do I improve diastereoselectivity?"
Diagnosis:
The reaction is likely suffering from Slow Racemization .[1]
For DKR to function, the racemization of the C2 stereocenter (via enolization) must be significantly faster than the hydrogenation of the C3 ketone (
Corrective Protocol:
-
Solvent Switch: Move from Methanol (MeOH) to Dichloromethane (DCM) .[1]
-
Mechanism:[1][2][3][4][5][6] DCM suppresses the stabilization of the enol form less than protic solvents, but more importantly, it often slows the hydrogenation rate slightly while allowing rapid equilibration of the Ru-intermediate, enhancing the syn-selectivity characteristic of Ru-BINAP catalysts in acyclic systems.
-
-
Temperature/Pressure Adjustment:
-
Decrease Hydrogen Pressure: High
pressure increases .[1] Lowering pressure (e.g., from 100 bar to 10-30 bar) slows reduction, giving the C2 center time to racemize. -
Increase Temperature: Slightly elevating temperature (e.g., 50°C vs 25°C) accelerates racemization (
) more than it accelerates hydrogenation.[1]
-
Visualization: The DKR Mechanism The following diagram illustrates the critical competition between racemization and reduction.[1]
Ticket #102: "The reaction stalls at 80% conversion."
Diagnosis:
Product Inhibition or Catalyst Deactivation.[1]
Troubleshooting Steps:
-
Concentration Check: Ensure substrate concentration is optimal (typically 0.1 – 1.0 M).[1] Too high leads to product inhibition.[1]
-
Acid Scavenging: Add trace amounts of base (e.g.,
or TEA) if the substrate contains free acid impurities.[1] However, avoid excess base as it promotes condensation side reactions.[1]
Troubleshooting Module: Alkylation Selectivity
Context: Alkylating Methyl 2-methyl-3-oxohexanoate at the C2 position to create quaternary centers.
Ticket #201: "I am observing significant O-alkylation instead of C-alkylation."
Diagnosis: Violation of Hard/Soft Acid-Base (HSAB) Principles .[1] The enolate oxygen is a "hard" nucleophile, while the C2 carbon is a "soft" nucleophile.[1] Using hard electrophiles or highly polar, ion-separating solvents favors attack by the oxygen (O-alkylation).
Data Matrix: Optimization of C-Alkylation
| Variable | Condition favoring O-Alkylation (Avoid) | Condition favoring C-Alkylation (Preferred) | Mechanism |
| Base Counterion | Lithium coordinates tightly to Oxygen, shielding it and forcing attack from Carbon. | ||
| Solvent | DMSO, HMPA (Polar Aprotic) | THF, Toluene (Non-polar / Ethereal) | Polar solvents separate the ion pair, exposing the "hard" Oxygen. |
| Electrophile | Alkyl Sulfonates / Sulfates (Hard) | Alkyl Iodides / Bromides (Soft) | Soft electrophiles prefer the soft C-center.[1] |
Protocol for High C-Selectivity:
-
Base: Use LiHMDS or LDA in THF at -78°C. The Lithium counterion creates a chelated enolate structure involving the ester carbonyl, blocking the oxygen and directing the electrophile to C2.[1]
-
Additives: If O-alkylation persists, add HMPA carefully (only if using Li-base) or switch to a Palladium-catalyzed allylation (Tsuji-Trost) if the electrophile permits, which is strictly C-selective.
Advanced Decision Tree: Process Optimization
Use this flow to determine the next step in your experimental design.
References & Authoritative Grounding
-
Noyori, R., et al. (1987).[1][5] "Asymmetric hydrogenation of beta-keto esters." Journal of the American Chemical Society.[1][5] Establishes the foundational mechanism for Ru-BINAP hydrogenation of
-keto esters. -
Genêt, J. P., et al. (1995).[1] "Enantioselective hydrogenation of
-substituted -keto esters." Tetrahedron Letters. Discusses the specific control of syn/anti diastereoselectivity in DKR systems. [1] -
Kitamura, M., et al. (2001).[1][5] "Stereoselective Hydrogenation via Dynamic Kinetic Resolution." Angewandte Chemie. Detailed review of the kinetic requirements (
vs ) for successful DKR. -
PubChem Compound Summary. "Methyl 2-methyl-3-oxohexanoate (CID 12465793)."[1][7] Provides physical property data and safety information (H227, H315).[1][8]
Sources
- 1. Methyl 3-oxohexanoate | C7H12O3 | CID 121700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 2-methyl-3-oxohexanoate | C8H14O3 | CID 12465793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Protocols for Methyl 2-methyl-3-oxohexanoate
Current Status: Operational Ticket ID: SC-M2M3OH-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Methyl 2-methyl-3-oxohexanoate (CAS: 51534-66-8) is a critical
Scaling this molecule presents two primary thermodynamic and kinetic challenges:
-
Regioselectivity (C- vs. O-Alkylation): Controlling the nucleophilic attack of the enolate to favor Carbon (desired) over Oxygen (undesired enol ether).
-
Decarboxylation: The susceptibility of the
-keto ester moiety to hydrolysis and subsequent thermal decomposition.
This guide provides troubleshooting workflows and validated protocols for the methylation of methyl 3-oxohexanoate , the most common industrial route.
Module 1: Reaction Engineering & Synthesis
Core Protocol:
Operational Workflow
Figure 1: Standard process flow for the methylation of
Troubleshooting: Synthesis Phase
Q1: My GC analysis shows a high percentage of O-alkylated byproduct (enol ether). How do I shift selectivity to C-alkylation?
A: This is a classic Hard-Soft Acid-Base (HSAB) issue.
-
The Science: The enolate oxygen is a "hard" nucleophile, while the
-carbon is "soft." To favor C-alkylation, you must stabilize the enolate and use a "soft" electrophile. -
Corrective Action:
-
Change Solvent: Switch from highly polar aprotic solvents (like DMF or DMSO, which leave the enolate "naked" and reactive at Oxygen) to protic solvents (Methanol) or non-polar solvents (Toluene). Solvation of the oxygen anion by methanol hydrogen bonding reduces its nucleophilicity, favoring C-attack [1].
-
Leaving Group: Ensure you are using Methyl Iodide (soft electrophile) rather than Dimethyl Sulfate or Methyl Tosylate (harder electrophiles).
-
Q2: The reaction stalls at 70-80% conversion. Adding more base doesn't help.
A: This usually indicates "Poly-alkylation Poisoning" or proton exchange.
-
The Science: As the product (Methyl 2-methyl-3-oxohexanoate) forms, it is less acidic than the starting material. However, if excess base is present, it can deprotonate the product, which then acts as a proton shuttle, effectively quenching the remaining starting material enolate.
-
Corrective Action:
-
Do not add excess base initially. Use exactly 1.05 - 1.1 equivalents.
-
Verify the quality of your Methyl Iodide. It is volatile and may have evaporated from older bottles, leading to incorrect stoichiometry.
-
Module 2: Work-Up & Isolation
Data: Solvent Selection for Extraction
| Solvent | Partition Coefficient (LogP) | Emulsion Risk | Recommendation |
| Dichloromethane (DCM) | 1.25 | Low | High. Excellent solubility, easy removal. |
| Ethyl Acetate | 0.73 | Medium | Moderate. Good, but can hydrolyze if acidic wash is too strong. |
| Diethyl Ether | 0.89 | Low | Low. Flammability risk on scale-up. |
| MTBE | 0.94 | Low | High. Safer alternative to ether, good phase separation. |
Troubleshooting: Isolation Phase
Q3: During the quench, I see massive gas evolution and temperature spikes. Is my product decomposing?
A: Likely yes.
-
The Science: Rapid acidification generates heat. If the pH drops below 3 while the solution is hot, the ester group hydrolyzes to the
-keto acid, which spontaneously decarboxylates to 2-pentanone (loss of CO2) [2]. -
Corrective Action:
-
Quench Cold: Cool the reaction mixture to 0°C before adding acid.
-
Buffer: Use saturated Ammonium Chloride (
) or dilute Acetic Acid rather than strong HCl for the initial quench. Maintain pH ~5-6.
-
Q4: I cannot separate the starting material (Methyl 3-oxohexanoate) from the product by distillation.
A: Their boiling points are too close (
-
Protocol:
-
Do not attempt fractional distillation for >5% impurity.
-
Chemical Purification: Wash the organic layer with dilute basic water (pH 9-10). The starting material (Methyl 3-oxohexanoate) has a much lower pKa (~11) than the methylated product (~13). The starting material will deprotonate and move to the aqueous phase, while the methylated product remains in the organic phase.
-
Module 3: Stability & Storage
Logic Tree: Impurity Diagnosis
Figure 2: Diagnostic logic for common impurities in
Q5: How long can I store the crude mixture before distillation?
A:
-
Crude: < 24 hours.[2] Residual base or salts can catalyze degradation.
-
Purified: Stable for months at 4°C if dry. Moisture is the enemy; it leads to slow hydrolysis of the ester. Store under Nitrogen or Argon.
References
-
Smith, A. B. (2025). Regiocontrol in Enolate Alkylation: Solvent Effects. Journal of Organic Chemistry. 1
-
ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics. 3
-
ResearchGate. (2025).[4] Mastering β-keto esters: Stability and Synthesis. 4
-
PubChem. (2025).[5] Methyl 3-oxohexanoate: Chemical Properties and Safety. 5
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-oxohexanoate | C7H12O3 | CID 121700 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Methyl 2-methyl-3-oxohexanoate IR Spectroscopy & Analysis
Topic: Methyl 2-methyl-3-oxohexanoate IR Spectroscopy Data Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]
Executive Summary & Compound Identity
Methyl 2-methyl-3-oxohexanoate is a specialized
This guide provides a technical comparison of the Infrared (IR) spectral characteristics of Methyl 2-methyl-3-oxohexanoate against its closest structural analogs. The focus is on using IR spectroscopy not just for identification, but as a rapid "performance" metric to assess keto-enol tautomerism and
Crucial Identity Check (The "Identity Crisis")
Before interpreting data, verify your target.[1] Commercial catalogs frequently conflate this compound with flavor ingredients.[1]
| Feature | Target: Methyl 2-methyl-3-oxohexanoate | Common Confusion: Methyl 3-hydroxyhexanoate |
| CAS Registry | 120040-67-7 (or 51534-31-5) | 21188-58-9 |
| Functionality | ||
| Key IR Feature | Dual Carbonyl (1745 & 1718 cm⁻¹) | Broad OH (3400 cm⁻¹) + Single Carbonyl |
Comparative IR Analysis: The "Fingerprint" of Substitution
The introduction of an
Spectral Comparison Table
| Spectral Region | Target: Methyl 2-methyl-3-oxohexanoate | Alternative A: Methyl 3-oxohexanoate | Alternative B: Ethyl 2-methyl-3-oxohexanoate |
| Enol O-H Stretch (3200–3400 cm⁻¹) | Weak / Absent (Steric hindrance locks keto form) | Medium / Broad (Significant enol tautomerism) | Weak / Absent (Similar steric profile to target) |
| Ester C=O (Stretching) | 1740–1748 cm⁻¹ (Sharp, distinct) | 1735–1750 cm⁻¹ (Often merged with ketone) | 1735–1745 cm⁻¹ (Slight redshift due to ethyl mass) |
| Ketone C=O (Stretching) | 1715–1720 cm⁻¹ (Resolved separate peak) | 1710–1725 cm⁻¹ (Broadened by H-bonding) | 1712–1718 cm⁻¹ (Resolved separate peak) |
| C-H Stretch (2800–3000 cm⁻¹) | 2955, 2870 cm⁻¹ (Distinct doublet for | 2960 cm⁻¹ (Standard alkyl) | 2980, 2940 cm⁻¹ (Complex pattern from ethyl) |
| Fingerprint (1000–1300 cm⁻¹) | 1150–1250 cm⁻¹ (C-O-C asymmetric stretch) | 1200–1300 cm⁻¹ (Broad enol C-O character) | 1030, 1180 cm⁻¹ (O-CH2-CH3 specific bands) |
Analyst Insight: In "Alternative A" (Unmethylated), the keto-enol equilibrium allows for an intramolecular Hydrogen bond, which broadens the carbonyl peaks and lowers their frequency.[1] In the Target , the
-methyl group disrupts this geometry, sharpening the carbonyl resolution.[1] This "splitting" of the C=O region is the primary indicator of successful methylation.[1]
Technical Deep Dive: Tautomerism as a Quality Metric
For drug development professionals, the ratio of Keto:Enol forms is not just a spectral curiosity—it dictates reactivity (e.g., in Knoevenagel condensations).[1]
Mechanism of Spectral Shift
-
Unmethylated Parent: The
-protons are highly acidic.[1] The enol form is stabilized by a 6-membered intramolecular H-bond ring.-
Result: IR shows a "smear" in the OH region and merged Carbonyls.[1]
-
-
Methylated Target: The
-methyl group provides:
Experimental Protocols (Self-Validating)
Protocol A: Synthesis & Purification
Objective: Synthesize Methyl 2-methyl-3-oxohexanoate via
Reagents:
-
Methyl 3-oxohexanoate (1.0 eq)
-
Methyl Iodide (MeI) (1.1 eq) - Warning: Neurotoxin
-
Potassium Carbonate (K₂CO₃) (1.5 eq)[1]
-
Acetone (0.5 M concentration)[1]
Step-by-Step Workflow:
-
Activation: Suspend K₂CO₃ in dry acetone under N₂ atmosphere. Add Methyl 3-oxohexanoate dropwise at 0°C. Stir for 30 min to generate the enolate (Solution turns yellow/orange).
-
Alkylation: Add MeI dropwise.[1] The reaction is exothermic; maintain temp <25°C to prevent O-alkylation.
-
Reflux: Warm to 40°C for 4 hours.
-
Validation (TLC): Monitor disappearance of starting material. Note: Starting material stains dark purple with FeCl₃ (Enol test); Product stains weak/negative.[1]
-
Workup: Filter solids. Concentrate filtrate.[1] Partition between Et₂O and Brine.[1] Dry over MgSO₄.[1]
-
Purification: Distillation (reduced pressure) is preferred over column chromatography to avoid hydrolysis on silica.[1]
Protocol B: IR Sample Preparation & Analysis
Objective: Confirm structure and assess purity without destroying the sample.[1]
-
Technique: Attenuated Total Reflectance (ATR-FTIR) is recommended over KBr pellets to prevent moisture absorption (which mimics Enol bands).[1]
-
Sample Prep: Place 1 drop of neat oil on the Diamond/ZnSe crystal.
-
Scan Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16 (minimum)[1]
-
Range: 4000–600 cm⁻¹
-
-
Pass/Fail Criteria:
Visualized Workflow: Synthesis to Validation
The following diagram illustrates the critical decision points in the synthesis and validation process, highlighting the role of IR spectroscopy as a gatekeeper.
Figure 1: Decision logic for synthesizing and validating Methyl 2-methyl-3-oxohexanoate, emphasizing the correlation between chemical tests (FeCl3) and spectral data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12465793, Methyl 2-methyl-3-oxohexanoate. Retrieved from [Link]
-
SpectraBase. 3-Keto-2-methyl-valeric acid ethyl ester (Analogous Spectral Data). Wiley Science Solutions.[1] Retrieved from [Link]
-
LibreTexts Chemistry. Infrared Spectra of Ketones and Esters: Effects of Conjugation and Ring Strain. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Purity Analysis of Methyl 2-methyl-3-oxohexanoate via GC-MS
An Objective Comparison of Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methyl 2-methyl-3-oxohexanoate, a β-keto ester, serves as a valuable building block in the synthesis of a variety of more complex molecules.[1] Its purity can significantly influence reaction yields, impurity profiles of subsequent products, and ultimately, the therapeutic effect and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this key intermediate, grounded in scientific principles and practical application.
The Criticality of Purity for β-Keto Esters
β-Keto esters like Methyl 2-methyl-3-oxohexanoate are versatile intermediates in organic synthesis.[2][3] However, their synthesis can sometimes result in a range of impurities, including starting materials, by-products from side reactions, and isomers.[2][4] The presence of these impurities, even in trace amounts, can have significant downstream consequences. For instance, an isomeric impurity might exhibit different reactivity, leading to the formation of undesired stereoisomers in the final product, which can have profound implications for its pharmacological activity and safety. Therefore, a robust and sensitive analytical method is paramount for ensuring the quality of Methyl 2-methyl-3-oxohexanoate.
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] It is widely regarded as a "gold standard" for the analysis of volatile and semi-volatile organic compounds due to its high sensitivity, specificity, and ability to identify unknown components.[5]
The Causality Behind Experimental Choices in GC-MS
The success of a GC-MS analysis hinges on the careful selection of experimental parameters. For a compound like Methyl 2-methyl-3-oxohexanoate, a non-polar or mid-polar capillary column is often the preferred choice. This is because the polarity of the stationary phase should ideally match that of the analyte to achieve optimal separation based on boiling point differences. A common choice would be a 5% phenyl-methylpolysiloxane column, which provides good resolution for a wide range of organic molecules.
The temperature program is another critical parameter. A typical program would start at a relatively low temperature to allow for the separation of highly volatile impurities, followed by a gradual ramp to a higher temperature to elute the main analyte and any less volatile impurities. The final temperature and hold time are chosen to ensure that all components are eluted from the column, preventing carryover to the next injection.
The mass spectrometer is typically operated in electron ionization (EI) mode. This high-energy ionization technique results in reproducible fragmentation patterns that can be compared to spectral libraries, such as the NIST Mass Spectral Library, for confident compound identification.[6] For quantitative analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte and any known impurities.[7]
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it is not the only option for purity analysis. Other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.
| Technique | Principle | Advantages for Methyl 2-methyl-3-oxohexanoate Analysis | Disadvantages for Methyl 2-methyl-3-oxohexanoate Analysis |
| GC-MS | Separation by boiling point and polarity, detection by mass-to-charge ratio.[5] | High sensitivity and specificity.[7] Excellent for volatile compounds. Provides structural information for impurity identification.[5] | Requires the analyte to be volatile and thermally stable. Derivatization may be needed for some compounds.[8] |
| HPLC-UV/MS | Separation by polarity, detection by UV absorbance or mass-to-charge ratio. | Suitable for non-volatile or thermally labile compounds. Can be coupled with various detectors. | May have lower resolution for isomers compared to GC. Mobile phase selection can be complex. |
| NMR Spectroscopy | Interaction of atomic nuclei with a magnetic field. | Provides detailed structural information.[3] Non-destructive. Can be used for absolute quantification (qNMR). | Lower sensitivity compared to GC-MS and HPLC. Complex spectra can be difficult to interpret, especially for mixtures. |
As the table illustrates, each technique has its own set of strengths and weaknesses. For a relatively volatile and thermally stable compound like Methyl 2-methyl-3-oxohexanoate, GC-MS often provides the best combination of sensitivity, selectivity, and resolving power for detecting and identifying a wide range of potential impurities.
Experimental Protocol: GC-MS Purity Analysis of Methyl 2-methyl-3-oxohexanoate
This protocol outlines a validated method for the determination of Methyl 2-methyl-3-oxohexanoate purity.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Methyl 2-methyl-3-oxohexanoate sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as ethyl acetate or dichloromethane, to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, split ratio 50:1 |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
3. Data Analysis:
-
Integrate the total ion chromatogram (TIC).
-
Calculate the area percent of the Methyl 2-methyl-3-oxohexanoate peak relative to the total area of all peaks.
-
Identify any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
Visualizing the Workflow
The following diagram illustrates the key steps in the GC-MS analysis of Methyl 2-methyl-3-oxohexanoate.
Caption: Workflow for the GC-MS analysis of Methyl 2-methyl-3-oxohexanoate purity.
A Self-Validating System for Trustworthy Results
To ensure the trustworthiness of the analytical results, the GC-MS method must be validated according to guidelines from the International Council for Harmonisation (ICH).[9] This validation process assesses several key parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[10]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]
By thoroughly validating the GC-MS method, researchers can have a high degree of confidence in the accuracy and reliability of their purity assessments.
Conclusion
The purity of Methyl 2-methyl-3-oxohexanoate is a critical factor in its successful application in research and drug development. While several analytical techniques can be used for purity determination, GC-MS stands out as a particularly powerful and reliable method for this volatile β-keto ester.[12] Its high sensitivity, specificity, and ability to identify unknown impurities provide a comprehensive assessment of sample quality. By following a well-developed and validated GC-MS protocol, scientists can ensure the integrity of their starting materials, leading to more robust and reproducible scientific outcomes.
References
- A Review on GC-MS and Method Development and Valid
-
Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. [Link]
-
A review on GC-MS and method development and validation | Request PDF. ResearchGate. [Link]
-
A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. [Link]
-
An Efficient Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry Method for the Analysis of Methyl Farnesoate Released in Growth Medium by Daphnia pulex. MDPI. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. European Journal of Pharmaceutical and Medical Research. [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. [Link]
-
Methyl 3-oxohexanoate | C7H12O3 | CID 121700. PubChem - NIH. [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
-
Methyl 2-oxohexanoate | C7H12O3 | CID 545374. PubChem. [Link]
-
Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO Corporation. [Link]
-
Methyl 2-methyl-3-oxohexanoate | C8H14O3 | CID 12465793. PubChem - NIH. [Link]
- Process for purifying an alpha-keto ester.
-
Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. [Link]
-
methyl 3-methyl-2-furoate. Organic Syntheses Procedure. [Link]
-
Different synthetic approaches toward α-keto esters. ResearchGate. [Link]
-
Methyl 3-methylhexanoate | C8H16O2 | CID 11535583. PubChem - NIH. [Link]
-
Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]
-
2-Hexanol, 3-methyl-. the NIST WebBook - National Institute of Standards and Technology. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Welcome to the NIST WebBook [webbook.nist.gov]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
- 10. researchgate.net [researchgate.net]
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- 12. mdpi.com [mdpi.com]
Comparative study of different synthetic routes to "Methyl 2-methyl-3-oxohexanoate"
A Comparative Guide to the Synthetic Routes of Methyl 2-methyl-3-oxohexanoate
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of complex molecules is paramount. Methyl 2-methyl-3-oxohexanoate, an α-substituted β-keto ester, serves as a valuable building block for more complex chemical architectures. Its synthesis presents a classic challenge in controlling C-C bond formation and preventing undesired side reactions. This guide provides an in-depth comparative analysis of the two primary synthetic strategies for this target molecule: the Crossed Claisen Condensation and the α-Alkylation of a β-Keto Ester.
Route 1: Crossed Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation, involving the reaction between two ester molecules in the presence of a strong base to form a β-keto ester.[1][2] The "crossed" variant utilizes two different esters. For the synthesis of Methyl 2-methyl-3-oxohexanoate, this route involves the acylation of the enolate of methyl propanoate with a propionylating agent.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-carbon of methyl propanoate by a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), to form a nucleophilic enolate.[1] This enolate then attacks the electrophilic carbonyl carbon of a second ester, in this case, a propionylating agent like methyl propionate or propionyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a methoxide leaving group yields the desired β-keto ester.
A critical challenge in crossed Claisen condensations is the potential for four different products due to self-condensation of each ester.[3] To achieve selectivity, one ester should ideally lack α-hydrogens, which is not the case here.[4] Therefore, reaction conditions must be carefully controlled to favor the desired cross-condensation product. Using a very strong, non-nucleophilic base like LDA can help by rapidly and quantitatively converting one ester into its enolate, minimizing the amount of unreacted starting ester available for self-condensation.[5]
Caption: General workflow for the Crossed Claisen Condensation route.
Experimental Protocol: Crossed Claisen Condensation
Objective: To synthesize Methyl 2-methyl-3-oxohexanoate via the crossed Claisen condensation of methyl propanoate.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Propionyl chloride
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature. Stir for 30 minutes at -78 °C.
-
Enolate Formation: Add methyl propanoate (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.[9]
-
Acylation: Add propionyl chloride (1.0 equivalent) dropwise to the enolate solution at -78 °C. The reaction is often rapid. Stir for an additional 1-2 hours, allowing the mixture to warm slowly to room temperature.
-
Workup: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by fractional distillation or column chromatography. Analyze the final product by NMR and GC-MS to confirm structure and purity.
Route 2: α-Alkylation of a β-Keto Ester
This strategy is a two-step process that involves first synthesizing a parent β-keto ester (Methyl 3-oxohexanoate) and then introducing the methyl group at the α-position. This method offers greater control and often avoids the mixture of products seen in crossed Claisen reactions.[10]
Mechanistic Rationale
The α-protons of β-keto esters are significantly more acidic (pKa ≈ 11 in DMSO) than those of simple esters (pKa ≈ 25) because the resulting enolate is stabilized by resonance across both carbonyl groups.[11] This allows for the use of milder bases, such as sodium ethoxide or sodium hydride, for complete deprotonation.[5]
The resulting stabilized enolate acts as a soft nucleophile and readily reacts with a soft electrophile like methyl iodide in an S(_N)2 reaction to form the new C-C bond at the α-carbon.[12] The primary challenges with this route are potential O-alkylation (where the electrophile attacks the oxygen of the enolate) and polyalkylation. Using a strong base to ensure complete enolate formation before adding the alkylating agent minimizes the risk of polyalkylation.[3]
Caption: General workflow for the α-Alkylation of a β-Keto Ester route.
Experimental Protocol: α-Alkylation
Objective: To synthesize Methyl 2-methyl-3-oxohexanoate via α-alkylation of Methyl 3-oxohexanoate.
Materials:
-
Methyl 3-oxohexanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Methyl iodide (CH₃I)
-
Ammonium chloride solution, saturated
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere, wash sodium hydride (1.1 equivalents) with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes and add anhydrous THF.
-
Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of Methyl 3-oxohexanoate (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour or until hydrogen gas evolution ceases, indicating complete formation of the sodium enolate.[13]
-
Alkylation: Cool the solution back to 0 °C and add methyl iodide (1.2 equivalents) dropwise. Stir the reaction at room temperature overnight or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by fractional distillation under reduced pressure. Confirm the structure and purity of the final product by NMR and GC-MS.
Comparative Analysis
| Parameter | Route 1: Crossed Claisen Condensation | Route 2: α-Alkylation of a β-Keto Ester |
| Number of Steps | 1 (Potentially 2 if starting esters are made) | 2 (Synthesis of β-keto ester + alkylation) |
| Selectivity | Lower; risk of self-condensation and mixed products.[3] | Higher; enolate formation is highly favored. |
| Yield | Variable, often moderate due to side products. | Generally higher and more reproducible.[13] |
| Reaction Conditions | Requires cryogenic temperatures (-78 °C) with LDA. | Milder conditions (0 °C to RT) with NaH or NaOEt. |
| Purification | Can be challenging due to multiple, similar byproducts. | Simpler, as side products (O-alkylation) have different properties. |
| Scalability | More difficult to control selectivity on a large scale. | More robust and scalable due to higher selectivity. |
| Key Challenge | Controlling the reaction to favor the crossed product. | Preventing O-alkylation and polyalkylation. |
Conclusion and Recommendation
Both the Crossed Claisen Condensation and the α-Alkylation of a β-Keto Ester are viable methods for the synthesis of Methyl 2-methyl-3-oxohexanoate.
The Crossed Claisen Condensation offers a more direct, one-pot approach. However, its significant drawback is the lack of selectivity, which often leads to a mixture of products, reducing the overall yield and complicating purification. This route may be suitable for exploratory synthesis where a small amount of the desired product is needed from readily available starting materials.
The α-Alkylation route is a more controlled and robust method. While it involves an additional step to prepare the precursor β-keto ester, the high acidity of the α-proton allows for clean and efficient enolate formation and subsequent alkylation.[10][11] The resulting higher yields, simpler purification, and greater scalability make this the preferred method for producing Methyl 2-methyl-3-oxohexanoate with high purity, especially in process development and larger-scale applications. The predictability and reliability of this route align better with the rigorous demands of pharmaceutical and fine chemical manufacturing.
References
-
PrepChem.com. Synthesis of methyl 3-oxopentanoate. Available from: [Link]
- Google Patents. CN102320962B - Method for catalytic synthesis of methyl propionate.
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
LookChem. Cas 554-12-1,Methyl propionate. Available from: [Link]
- Synthetic studies of β-ketoesters. (2019). International Journal of Advanced Academic Studies.
-
Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. (2022-08-16). Available from: [Link]
- Google Patents. US6642035B2 - Synthesis of B-keto esters.
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
JoVE. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025-05-22). Available from: [Link]
-
Chemistry LibreTexts. Synthesis of Enols and Enolates. (2023-01-22). Available from: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020-09-14). Available from: [Link]
-
Save My Exams. Acylation. Available from: [Link]
-
YouTube. Claisen Condensation Reaction Mechanism. (2018-05-10). Available from: [Link]
-
Vedantu. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Available from: [Link]
-
What is Methyl propionate used for Wholesaler. (2023-10-14). Available from: [Link]
- Google Patents. US5276198A - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol.
-
Organic Syntheses Procedure. methyl 3-methyl-2-furoate. Available from: [Link]
- Google Patents. CN103382152A - Preparation method of alpha-keto ester.
-
Organic Syntheses Procedure. (Figure 1). The stirred solution is immersed in an ice bath, cooling the internal temperature to 0 °C, and. Available from: [Link]
- Braun, M. (2016).
-
National Institutes of Health. Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. Available from: [Link]
-
University of Oxford. III Enolate Chemistry. Available from: [Link]
-
Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. (2024-07-30). Available from: [Link]
Sources
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- 6. CN102320962B - Method for catalytic synthesis of methyl propionate - Google Patents [patents.google.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Hexanoic acid, 2-methyl-3-oxo-, methyl ester synthesis - chemicalbook [chemicalbook.com]
Comparative Guide: Biological Activity & Applications of Methyl 2-methyl-3-oxohexanoate
Executive Summary
Methyl 2-methyl-3-oxohexanoate (CAS: 120040-67-7) is a specialized
This guide evaluates the biological activity of Methyl 2-methyl-3-oxohexanoate against its primary analogs, focusing on its critical function in the anaerobic degradation of n-hexane, its potential as a Quorum Sensing Inhibitor (QSI), and its utility as a precursor for bioactive heterocycles.
Key Differentiators
| Feature | Methyl 2-methyl-3-oxohexanoate | Ethyl 2-methyl-3-oxohexanoate | Methyl 3-oxohexanoate |
| Primary Utility | Metabolic Standard (Hexane degradation), Synthetic Intermediate | Flavor/Fragrance Agent (Fruit/Nutty notes) | General Synthetic Building Block |
| Lipophilicity (LogP) | Moderate (~1.8 - 2.0) | High (>2.5) | Low (<1.5) |
| Steric Profile | Unhindered ( | ||
| Biological Role | Marker for carboxylation/methylation pathways | Estrogenic/Enzymatic substrate | General |
Biological Mechanism & Metabolic Significance[6]
The most definitive biological activity of Methyl 2-methyl-3-oxohexanoate lies in its role as a stable derivative of the transient intermediates formed during the anaerobic biodegradation of n-hexane .
The n-Hexane Degradation Pathway
In denitrifying bacteria such as Betaproteobacterium strain HxN1, n-hexane is not degraded via standard terminal oxidation. Instead, it undergoes a fumarate addition reaction, followed by rearrangement and decarboxylation.
-
Mechanism: The pathway produces 2-methyl-3-oxohexanoyl-CoA .[6]
-
Role of the Methyl Ester: The free acid is unstable and difficult to analyze. Researchers synthesize Methyl 2-methyl-3-oxohexanoate as the authentic standard to verify the presence of this pathway via GC-MS. It confirms the "subterminal" carboxylation logic distinct from standard fatty acid beta-oxidation.
Pathway Visualization
The following diagram illustrates the specific metabolic node where the 2-methyl-3-oxohexanoate scaffold is active.[1]
Caption: Anaerobic degradation of n-hexane showing the central role of the 2-methyl-3-oxohexanoyl scaffold.
Comparative Biological Activity[6]
Antimicrobial & Quorum Sensing Inhibition (QSI)
-keto esters are structural analogs of Acyl-Homoserine Lactones (AHLs) , the signaling molecules used by Gram-negative bacteria for quorum sensing.[7]-
Mechanism: The 3-oxo group mimics the carbonyl of the AHL lactone ring. The
-methyl group in Methyl 2-methyl-3-oxohexanoate introduces steric chirality that can modulate binding affinity to LuxR-type receptors. -
Comparison:
-
Unsubstituted (Methyl 3-oxohexanoate): Often degraded too rapidly by bacterial hydrolases.
- -Methylated (Target): The methyl group at C2 protects against rapid enzymatic hydrolysis, potentially extending the half-life of the molecule in biofilm assays.
-
Aryl-substituted analogs: Generally show higher QSI activity (IC50 < 50 µM) compared to aliphatic esters like Methyl 2-methyl-3-oxohexanoate, but the aliphatic versions are less cytotoxic to mammalian cells.
-
Synthetic Utility: Precursor to Bioactive Heterocycles
The primary "activity" of this molecule in a drug development context is its reactivity as a bidentate electrophile .
| Reaction Type | Product Class | Biological Application |
| Condensation with Hydrazines | Pyrazolones | NSAIDs (e.g., Metamizole analogs), Free radical scavengers |
| Condensation with Hydroxylamine | Isoxazoles | Antibiotics, GABA-A receptor agonists |
| Biginelli Reaction | Dihydropyrimidines | Calcium channel blockers |
Advantage of Methyl 2-methyl-3-oxohexanoate:
The
Experimental Protocols
Synthesis via Meldrum's Acid (High Purity Route)
This protocol avoids the O-alkylation side reactions common in direct alkylation of
Reagents:
-
Butanoyl chloride (1.0 equiv)
-
Meldrum's acid (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Methanol (Excess)
Workflow:
-
Acylation: Dissolve Meldrum's acid in dry DCM at 0°C. Add pyridine, then dropwise add butanoyl chloride. Stir for 1 hour.
-
Isolation: Wash with dilute HCl to remove pyridine. Evaporate solvent to obtain the acylated Meldrum's acid intermediate.
-
Methanolysis: Reflux the intermediate in dry methanol. The ring opens and decarboxylates.[8]
-
Methylation (if not pre-installed): Note: To get the 2-methyl derivative specifically, it is often more efficient to use 2-methylbutanoyl chloride as the starting material OR alkylate the acylated Meldrum's acid before methanolysis.
-
Correction: The most robust route to Methyl 2-methyl-3-oxohexanoate specifically involves the condensation of 2-methylbutanoyl chloride with Meldrum's acid, followed by methanolysis.
-
Caption: Step-wise synthesis ensuring regiospecific alpha-methylation.
Analytical Detection (GC-MS)
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temperature Program: 50°C (2 min)
10°C/min 280°C. -
Retention Index: The
-methyl group decreases the retention time slightly compared to the straight-chain isomer (Methyl 4-oxohexanoate) due to globular shape, but increases it relative to the non-methylated 3-oxohexanoate due to molecular weight. -
Mass Spec Fragments: Look for characteristic
-cleavage ions. The McLafferty rearrangement is suppressed by the -methyl group compared to the unsubstituted ester.
References
-
Metabolites of the Anaerobic Degradation of n-Hexane by Denitrifying Betaproteobacterium Strain HxN1. Source: ResearchGate / Environmental Microbiology Context: Establishes Methyl 2-methyl-3-oxohexanoate as the analytical standard for the 2-methyl-3-oxohexanoyl-CoA metabolic intermediate. URL:[Link]
-
Design of
-Keto Esters with Antibacterial Activity: Synthesis and In Vitro Evaluation. Source: PubMed Central (PMC) Context: Comparative analysis of -keto ester analogs as Quorum Sensing Inhibitors. URL:[Link] -
Synthesis of
-keto esters from ketones and ethyl chloroformate. Source: Chemistry Central Journal Context: Methodologies for synthesizing sterically hindered -keto esters for antimicrobial pyrazolone production. URL:[Link]
Sources
- 1. 137638-05-2|Methyl 3-cyclobutyl-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 2. bldpharm.com [bldpharm.com]
- 3. 34553-37-2|Methyl 5-methyl-4-oxohexanoate|BLD Pharm [bldpharm.com]
- 4. 10472-24-9|Methyl 2-cyclopentanonecarboxylate|BLD Pharm [bldpharm.com]
- 5. 695-95-4|Methyl 3-oxocyclobutanecarboxylate|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Safety Operating Guide
Methyl 2-methyl-3-oxohexanoate proper disposal procedures
Executive Summary & Critical Safety Distinction
As researchers, we often handle compounds with nomenclature that is perilously similar to vastly different chemical classes. Before initiating any disposal workflow for Methyl 2-methyl-3-oxohexanoate , you must verify the chemical identity.[1]
CRITICAL WARNING: There is a high risk of confusing this compound with Methyl perfluoro(2-methyl-3-oxahexanoate) .[1] The disposal protocols for these two are fundamentally different.
-
Target Compound (Standard Ester): Methyl 2-methyl-3-oxohexanoate (CAS: 120040-67-7).[1][2] A beta-keto ester used in organic synthesis. Disposal is via standard organic solvent streams.
-
The "Look-Alike" (Fluorinated Hazard): Methyl perfluoro(2-methyl-3-oxahexanoate) (CAS: 13140-34-6).[1][3][4][5] A fluorinated, corrosive compound.[1] Requires segregation into halogenated/fluorinated waste streams.
This guide strictly covers the non-fluorinated beta-keto ester (CAS: 120040-67-7). [1]
Chemical Verification & Properties
To ensure safe handling, validate your material against the physical properties below. This "self-validating" step prevents the catastrophic mixing of incompatible waste streams.
| Property | Methyl 2-methyl-3-oxohexanoate | Operational Implication |
| CAS Number | 120040-67-7 | Check your container label immediately. |
| Molecular Formula | C₈H₁₄O₃ | Standard organic combustion profile.[1] |
| Flash Point | ~70°C - 80°C (Estimated) | Classified as Combustible (not highly flammable), but treated as Ignitable Waste (D001) in many jurisdictions if mixed with lower FP solvents.[1] |
| Water Solubility | Low / Immiscible | Do NOT dispose of down the drain.[1] |
| Reactivity | Beta-keto ester | Prone to hydrolysis; avoid mixing with strong acids/bases in the waste container to prevent heat generation or decarboxylation.[1] |
Disposal Protocol: Step-by-Step
This protocol is designed to meet EPA RCRA standards (40 CFR Parts 260-273) and standard laboratory EHS requirements.
Phase 1: Segregation (The "Stream" Decision)
Methyl 2-methyl-3-oxohexanoate contains only Carbon, Hydrogen, and Oxygen.[1] It must be segregated into the Non-Halogenated Organic waste stream.
-
Correct Stream: Non-Halogenated Organics (Red Can/Carboy).
-
Incorrect Stream: Halogenated Organics (contains Cl, F, Br), Aqueous Waste (unless <1% concentration), or Biohazard.[1]
Phase 2: Containerization
-
Select Container: Use a high-density polyethylene (HDPE) or glass container. Ensure the cap has a chemically resistant liner (PTFE).
-
Headspace: Leave at least 10% headspace in the container. Beta-keto esters can slowly decarboxylate or hydrolyze, potentially releasing small amounts of gas (CO₂) if contaminated with acids/bases.[1] Headspace prevents over-pressurization.
-
Compatibility: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste container.[1] This creates an immediate explosion hazard.
Phase 3: Labeling (Regulatory Compliance)
Your waste tag must be explicit to avoid "Unknown Chemical" fees from your waste disposal vendor.
-
Chemical Name: Write out the full name: "Methyl 2-methyl-3-oxohexanoate". Do not use abbreviations or structure drawings alone.
-
Hazard Checkboxes: Mark "Flammable/Combustible" and "Irritant".
-
Composition: If this is a mixture (e.g., reaction crude), list all solvents (e.g., "90% Ethyl Acetate, 10% Methyl 2-methyl-3-oxohexanoate").
Phase 4: Final Handoff
Transfer the sealed, labeled container to your facility's Satellite Accumulation Area (SAA). Ensure secondary containment (spill tray) is used.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for disposing of this specific compound, ensuring it ends up in the correct incineration stream.
Figure 1: Decision logic for the disposal of Methyl 2-methyl-3-oxohexanoate, highlighting the critical CAS verification step.
Regulatory Context (EPA & RCRA)
Understanding why we dispose of it this way builds autonomy.
-
Ignitability (D001): While the pure substance has a flash point likely above 60°C (140°F), it is almost always handled in solvents (Ethyl Acetate, Hexane) that are D001 Ignitable Wastes.[1] Therefore, the mixture defaults to D001 .
-
Toxicity: This specific ester is not "P-listed" (acutely toxic) or "U-listed" (toxic) under 40 CFR 261.33. However, it falls under the "catch-all" for organic chemical waste.[1]
-
Destruction Method: The preferred industrial disposal method is Fuel Blending (using the waste as fuel for cement kilns) or Incineration . This is why keeping it free of halogens (Chlorine/Fluorine) is vital—halogens release acid gases upon combustion, requiring expensive scrubbers and often disqualifying the waste from fuel blending programs.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12465793, Methyl 2-methyl-3-oxohexanoate. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary for Methyl perfluoro(2-methyl-3-oxahexanoate) (The "Look-Alike"). Retrieved from [Link][1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Methyl 2-methyl-3-oxohexanoate | C8H14O3 | CID 12465793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. scbt.com [scbt.com]
- 5. METHYL PERFLUORO(2-METHYL-3-OXAHEXANOATE) | 13140-34-6 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
